molecular formula C9H9F3N2O2 B1308849 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide CAS No. 307557-56-8

2-[3-(Trifluoromethyl)phenoxy]acetohydrazide

Cat. No.: B1308849
CAS No.: 307557-56-8
M. Wt: 234.17 g/mol
InChI Key: CVXTVRVYODCHAX-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenoxy]acetohydrazide is a chemical compound of interest in medicinal and agricultural chemistry research. It integrates two key pharmacophores: a phenoxyacetohydrazide backbone and a trifluoromethyl group. The trifluoromethyl group is a common motif in active pharmaceutical ingredients and agrochemicals due to its ability to enhance metabolic stability, improve lipophilicity, and influence the molecule's electronic properties . The acetohydrazide functional group serves as a versatile building block in organic synthesis. It is a key intermediate for the construction of various nitrogen-containing heterocycles, which are privileged scaffolds in drug discovery . For instance, carbohydrazide derivatives can be cyclized to form 1,2,4-triazoles, structures present in compounds with a wide range of documented biological activities . While direct biological data for this specific compound may be limited, its structural features are associated with various therapeutic areas. Research on similar sulfur-based motifs shows activities including antimicrobial, anti-inflammatory, anticancer, and antitubercular effects . Furthermore, the 3-(trifluoromethyl)phenoxy moiety is found in compounds investigated as inhibitors of enzymes like protoporphyrinogen oxidase (PPO), a target for herbicide development . This reagent is provided For Research Use Only and is intended for use by qualified researchers in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound as a precursor for the synthesis of more complex molecules or for structure-activity relationship (SAR) studies in various discovery programs.

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenoxy]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)6-2-1-3-7(4-6)16-5-8(15)14-13/h1-4H,5,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXTVRVYODCHAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396001
Record name 2-[3-(trifluoromethyl)phenoxy]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307557-56-8
Record name 2-[3-(trifluoromethyl)phenoxy]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 307557-56-8 | A Lynchpin Scaffold for Fluorinated Pharmacophores

Executive Summary: The Fluorine Advantage

In modern medicinal chemistry, the strategic incorporation of fluorine is a pivotal tactic to modulate lipophilicity, metabolic stability, and ligand-protein binding affinity. 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide (CAS 307557-56-8) serves as a critical intermediate in this domain. It combines a lipophilic, metabolically robust 3-trifluoromethylphenoxy moiety with a highly reactive hydrazide "warhead."

This compound is not merely a building block; it is a divergence point.[1] The hydrazide functionality allows for rapid diversification into 1,3,4-oxadiazoles , 1,2,4-triazoles , and acylhydrazones (Schiff bases)—scaffolds ubiquitous in antimicrobial, anti-inflammatory, and anticancer therapeutics. This guide details the synthesis, reactivity, and application of this specific fluorinated linker.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
PropertySpecification
Chemical Name 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide
CAS Number 307557-56-8
Molecular Formula C

H

F

N

O

Molecular Weight 234.18 g/mol
InChI Key InChI=1S/C9H9F3N2O2/c10-9(11,12)7-2-1-3-8(4-7)16-5-6(15)14-13/h1-4H,5,13H2,(H,14,15)
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Key Functional Groups Trifluoromethyl (-CF

), Ether (-O-), Hydrazide (-CONHNH

)
Synthetic Architecture: From Phenol to Hydrazide

The synthesis of 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide follows a classic two-step sequence: Williamson Ether Synthesis followed by Nucleophilic Acyl Substitution (Hydrazinolysis) .

3.1 Mechanistic Logic
  • Step 1 (Alkylation): The phenolic proton of 3-(trifluoromethyl)phenol is acidic (pKa ~8-9 due to the electron-withdrawing -CF

    
     group). Deprotonation by a weak base (K
    
    
    
    CO
    
    
    ) creates a phenoxide nucleophile that attacks ethyl chloroacetate via S
    
    
    2 mechanism.
  • Step 2 (Hydrazinolysis): The resulting ester is subjected to hydrazine hydrate.[2] The nitrogen lone pair of hydrazine attacks the ester carbonyl, forming a tetrahedral intermediate which collapses to expel ethoxide, yielding the hydrazide.

3.2 Synthesis Workflow Diagram

G Phenol 3-(Trifluoromethyl)phenol (Starting Material) Ester Intermediate Ester (Ethyl 2-[3-(CF3)phenoxy]acetate) Phenol->Ester Williamson Ether Synthesis (SN2) Base K2CO3 / Acetone Ethyl Chloroacetate Base->Ester Product Target Hydrazide (CAS 307557-56-8) Ester->Product Hydrazinolysis (Nu- Acyl Sub) Hydrazine NH2NH2•H2O Ethanol / Reflux Hydrazine->Product

Figure 1: Two-step synthetic pathway transforming 3-trifluoromethylphenol into the target acetohydrazide.[1][3]

Experimental Protocols

Note: These protocols are synthesized from standard methodologies for phenoxyacetohydrazides and specific patent literature.

Phase 1: Synthesis of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate
  • Reagents: 3-(Trifluoromethyl)phenol (10 mmol), Ethyl chloroacetate (12 mmol), Anhydrous K

    
    CO
    
    
    
    (15 mmol), Dry Acetone (30 mL).
  • Procedure:

    • Dissolve the phenol in dry acetone. Add K

      
      CO
      
      
      
      .
    • Add ethyl chloroacetate dropwise under stirring.

    • Reflux the mixture for 6–8 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 8:2).

    • Workup: Filter off the inorganic salts while hot. Evaporate the solvent. Dissolve residue in ethyl acetate, wash with water and brine. Dry over Na

      
      SO
      
      
      
      and concentrate to yield the ester as an oil or low-melting solid.
Phase 2: Synthesis of 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide
  • Reagents: Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate (from Phase 1), Hydrazine hydrate (99%, 5 equiv), Absolute Ethanol (20 mL).

  • Procedure:

    • Dissolve the ester in absolute ethanol.

    • Add hydrazine hydrate dropwise at room temperature (exothermic reaction).

    • Reflux the mixture for 4–6 hours.

    • Isolation: Cool the reaction mixture to 0–5°C (ice bath). The hydrazide typically precipitates as a white crystalline solid.

    • Purification: Filter the solid. Wash with cold ethanol and then diethyl ether. Recrystallize from ethanol if necessary to achieve >98% purity.

Reactivity & Pharmacophore Construction

The hydrazide group (-CONHNH


) is a versatile "chemical handle."[4] It reacts with electrophiles to form heterocycles that mimic peptide bonds or lock the molecule into bioactive conformations.
5.1 Divergent Synthesis Pathways
  • Pathway A (Schiff Bases): Reaction with aromatic aldehydes yields acylhydrazones . These are potent inhibitors of enzymes like

    
    -glucuronidase and possess antioxidant properties.
    
  • Pathway B (1,3,4-Oxadiazoles): Cyclization with carboxylic acids (using POCl

    
    ) or CS
    
    
    
    /KOH yields oxadiazoles, which are bioisosteres of esters/amides with improved metabolic stability.
  • Pathway C (1,2,4-Triazoles): Reaction with nitriles or amidines forms triazoles, a scaffold common in antifungal and anticancer drugs.

5.2 Derivatization Diagram

Reactivity Core 2-[3-(Trifluoromethyl)phenoxy] acetohydrazide R_Aldehyde + Ar-CHO (Aldehydes) Core->R_Aldehyde R_CS2 + CS2 / KOH (Cyclization) Core->R_CS2 R_Acid + R-COOH / POCl3 (Dehydration) Core->R_Acid Schiff Acylhydrazones (Schiff Bases) Target: Enzyme Inhibition R_Aldehyde->Schiff Condensation Thiadiazole 1,3,4-Oxadiazole-2-thiones Target: Antimicrobial R_CS2->Thiadiazole Cyclization Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazoles Target: Anticancer R_Acid->Oxadiazole Cyclodehydration

Figure 2: Divergent synthesis pathways transforming the hydrazide into bioactive heterocycles.

Safety & Handling (SDS Summary)

While specific SDS data for CAS 307557-56-8 may be sparse, handling should follow protocols for fluorinated phenylhydrazides :

  • Hazards: Skin and eye irritant (H315, H319). Potential respiratory sensitizer due to the hydrazine moiety.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the hydrazide group.

References
  • ChemicalBook. (n.d.). 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide Properties and CAS. Retrieved from

  • Ono Pharmaceutical Co., Ltd. (2019). Compound having cyclic structure. WO Patent 2019054427A1. (Describes synthesis of the title compound as Intermediate 1a). Retrieved from

  • Khan, K. M., et al. (2014).

    
    -Glucuronidase Inhibitors. Molecules, 19(8), 11626-11641. (Validates biological activity of phenoxyacetohydrazide derivatives). Retrieved from 
    
  • Funabiki, K., et al. (2025). A Direct and General Synthesis of 5-Substituted 3-Trifluoromethyl-1,2,4-triazoles. (Describes reactivity of trifluoromethyl intermediates). Retrieved from

Sources

An In-depth Technical Guide to 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide, a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. This document delves into its physicochemical properties, outlines a detailed synthetic pathway, and explores its prospective biological activities and mechanisms of action based on structurally related compounds. The inclusion of the trifluoromethyl moiety and the phenoxyacetohydrazide scaffold suggests a rich pharmacological landscape for this molecule, warranting further investigation for the development of novel therapeutic agents.

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The trifluoromethyl group, in particular, is a key pharmacophore found in numerous approved drugs.[1] The phenoxyacetohydrazide scaffold is also a privileged structure in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3]

2-[3-(Trifluoromethyl)phenoxy]acetohydrazide merges these two important structural motifs, creating a molecule with high potential for biological activity. This guide serves as a foundational resource for researchers interested in exploring the therapeutic applications of this compound and its derivatives.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate. While exhaustive experimental data for 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide is not extensively published, predicted values and data from analogous compounds provide valuable insights.

PropertyPredicted Value/InformationSource
Molecular Formula C9H9F3N2O2-
Molecular Weight 234.18 g/mol [4]
Boiling Point 383.3 ± 42.0 °C[4]
Density 1.353 ± 0.06 g/cm3 [4]
Appearance Expected to be a solid at room temperatureGeneral knowledge of similar compounds
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.General knowledge of similar compounds

Synthesis and Characterization

The synthesis of 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide can be achieved through a straightforward and well-established two-step process starting from 3-(trifluoromethyl)phenol.

Synthetic Pathway

Synthesis_Pathway A 3-(Trifluoromethyl)phenol B Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate A->B  Ethyl chloroacetate, K2CO3, Acetone, Reflux   C 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide B->C  Hydrazine hydrate, Ethanol, Reflux  

Caption: General synthesis pathway for 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide.

Experimental Protocol: A General Procedure

Step 1: Synthesis of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate

  • To a solution of 3-(trifluoromethyl)phenol (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.).

  • To this suspension, add ethyl chloroacetate (1.2 eq.) dropwise at room temperature.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield pure ethyl 2-[3-(trifluoromethyl)phenoxy]acetate.

Step 2: Synthesis of 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide

  • Dissolve the purified ethyl 2-[3-(trifluoromethyl)phenoxy]acetate (1.0 eq.) in ethanol.

  • Add hydrazine hydrate (3.0-5.0 eq.) to the solution.

  • Reflux the reaction mixture for 8-16 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the solution under reduced pressure and purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain pure 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Expected characteristic peaks would include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1680 cm⁻¹), and C-F stretching (around 1100-1300 cm⁻¹).[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the molecule.[6]

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 234.18), aiding in the confirmation of its identity.[6]

  • X-ray Crystallography: For a definitive structural elucidation and to study intermolecular interactions, single-crystal X-ray diffraction could be employed if suitable crystals can be obtained.[7]

Potential Biological Activities and Mechanisms of Action

While specific biological data for 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide is scarce in the public domain, the activities of structurally related compounds provide a strong basis for predicting its therapeutic potential.

Anti-inflammatory and Anti-angiogenic Activity

Phenoxyacetohydrazide derivatives have been reported to possess significant anti-inflammatory and anti-angiogenic properties.[2][8] The proposed mechanism of action for the anti-inflammatory effects often involves the inhibition of cyclooxygenase (COX) enzymes.[2] The amide oxygen of the hydrazide moiety is thought to form hydrogen bonds with key residues in the COX active site.[2]

Mechanism_of_Action cluster_0 Inflammatory Stimuli cluster_1 COX Enzyme cluster_2 Pro-inflammatory Mediators Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Leads to Compound 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide Compound->COX Inhibition

Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.

Experimental Protocol: In Vitro COX Inhibition Assay

A common method to evaluate COX inhibitory activity is the Cayman Chemical COX Inhibitor Screening Assay Kit or similar commercially available kits.

  • Prepare Reagents: Reconstitute and prepare all assay reagents according to the manufacturer's protocol. This typically includes the COX enzyme (COX-1 or COX-2), heme, arachidonic acid (substrate), and a colorimetric substrate.

  • Compound Preparation: Prepare a stock solution of 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide in a suitable solvent (e.g., DMSO) and then prepare serial dilutions to obtain a range of test concentrations.

  • Assay Procedure:

    • Add the assay buffer, heme, and the test compound or a known inhibitor (positive control) to the wells of a 96-well plate.

    • Initiate the reaction by adding the COX enzyme.

    • Incubate for a specified time at a controlled temperature (e.g., 37°C).

    • Add arachidonic acid to start the enzymatic reaction.

    • Incubate for a further period.

    • Stop the reaction and add the colorimetric substrate.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Quorum Sensing Inhibition

Recent studies have highlighted the potential of phenoxyalkylhydrazide derivatives as quorum sensing (QS) inhibitors in bacteria.[9] QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including virulence factor production and biofilm formation. Inhibiting QS is a promising anti-infective strategy that may not exert the same selective pressure for resistance as traditional antibiotics.

Experimental Protocol: Anti-biofilm Assay

  • Bacterial Culture: Grow a culture of a biofilm-forming bacterium (e.g., Pseudomonas aeruginosa) overnight in a suitable broth medium.

  • Compound Preparation: Prepare a stock solution and serial dilutions of 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide in a solvent that is not toxic to the bacteria at the concentrations used.

  • Biofilm Formation:

    • In a 96-well microtiter plate, add the bacterial culture diluted to a specific OD₆₀₀.

    • Add different concentrations of the test compound. Include a positive control (a known biofilm inhibitor) and a negative control (solvent only).

    • Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

  • Quantification of Biofilm:

    • Carefully remove the planktonic cells by washing the wells with a buffer (e.g., PBS).

    • Stain the adherent biofilm with a crystal violet solution.

    • After a short incubation, wash away the excess stain.

    • Solubilize the bound crystal violet with an appropriate solvent (e.g., ethanol or acetic acid).

    • Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of biofilm inhibition at each concentration and determine the minimum biofilm inhibitory concentration (MBIC).

Future Directions

2-[3-(Trifluoromethyl)phenoxy]acetohydrazide represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the compound against a wide range of biological targets, including various enzymes, receptors, and microbial strains.

  • Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the phenoxy ring and the hydrazide moiety to optimize potency and selectivity.

  • In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of the most promising compounds in relevant animal models.

  • Mechanistic Elucidation: Conducting detailed biochemical and cellular assays to fully understand the molecular mechanisms of action.

Conclusion

2-[3-(Trifluoromethyl)phenoxy]acetohydrazide is a synthetically accessible molecule with a high potential for diverse biological activities. Its structural features suggest that it could be a valuable lead compound in the development of new drugs for inflammatory diseases, infectious diseases, and potentially other therapeutic areas. The experimental protocols and theoretical framework provided in this guide are intended to facilitate further research and unlock the full therapeutic potential of this intriguing molecule.

References

Sources

Technical Whitepaper: 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Role: Pharmacophore Scaffold & Synthetic Intermediate CAS Registry Number: 307557-56-8 Molecular Formula: C


H

F

N

O

Molecular Weight: 234.18 g/mol

Executive Summary

2-[3-(Trifluoromethyl)phenoxy]acetohydrazide is a critical synthetic intermediate in medicinal chemistry, serving as a precursor for a wide array of bioactive heterocycles including 1,2,4-triazoles , 1,3,4-oxadiazoles , and acylhydrazones (Schiff bases) .

Its structural significance lies in the 3-trifluoromethyl (CF


) moiety , a privileged bioisostere that enhances lipophilicity and metabolic stability, and the phenoxyacetohydrazide linker , which provides rotational flexibility and hydrogen-bonding capability. This guide details the synthesis, reaction mechanisms, and pharmacological utility of this compound in drug discovery, specifically within anti-inflammatory and anticancer domains.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 2-[3-(trifluoromethyl)phenoxy]acetohydrazide
Appearance White to off-white crystalline solid
Melting Point 92–94 °C (Derivative dependent) / ~383 °C (Boiling Point Predicted)
Solubility Soluble in DMSO, DMF, Ethanol (hot); Insoluble in water
Key Functional Groups Trifluoromethyl (electron-withdrawing), Ether (linker), Hydrazide (nucleophile)
LogP (Predicted) ~1.8 – 2.2 (Enhanced by CF

)

Synthetic Protocol (Step-by-Step)

The synthesis follows a robust two-step pathway starting from commercially available 3-(trifluoromethyl)phenol. This protocol is designed for high yield and purity, minimizing side reactions.

Step 1: Williamson Ether Synthesis (Esterification)

Objective: Formation of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate.

  • Reagents: 3-(Trifluoromethyl)phenol (1.0 eq), Ethyl chloroacetate (1.2 eq), Anhydrous Potassium Carbonate (K

    
    CO
    
    
    
    , 2.0 eq).
  • Solvent: Acetone or DMF (Anhydrous).

  • Procedure:

    • Dissolve 3-(trifluoromethyl)phenol in anhydrous acetone.

    • Add anhydrous K

      
      CO
      
      
      
      and stir at room temperature for 30 minutes to generate the phenoxide ion.
    • Dropwise add ethyl chloroacetate to the reaction mixture.

    • Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Workup: Filter off the inorganic salts (KCl). Evaporate the solvent. Dissolve residue in ethyl acetate and wash with water/brine. Dry over Na

      
      SO
      
      
      
      and concentrate to yield the ester intermediate.
Step 2: Hydrazinolysis (Nucleophilic Acyl Substitution)

Objective: Conversion of the ester to the target hydrazide.

  • Reagents: Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate (from Step 1), Hydrazine Hydrate (80% or 99%, 3.0–5.0 eq).

  • Solvent: Absolute Ethanol.

  • Procedure:

    • Dissolve the ester intermediate in absolute ethanol.

    • Add hydrazine hydrate dropwise with stirring.

    • Reflux the mixture for 4–6 hours. A solid precipitate usually forms upon cooling.

    • Workup: Cool the reaction mixture to 0–5 °C. Filter the precipitated solid.

    • Purification: Recrystallize from ethanol to obtain pure 2-[3-(trifluoromethyl)phenoxy]acetohydrazide as shiny crystals.

Mechanism of Action (Synthesis)

The formation of the hydrazide proceeds via a Nucleophilic Acyl Substitution (


Ac)  mechanism. The hydrazine molecule (nucleophile) attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The ethoxide group is then eliminated as a leaving group, resulting in the hydrazide.

Visualizing the Synthesis Workflow

SynthesisPath Start 3-(Trifluoromethyl)phenol Intermediate Ethyl 2-[3-(trifluoromethyl) phenoxy]acetate Start->Intermediate Williamson Ether Synthesis Reagents1 Ethyl chloroacetate K2CO3 / Acetone Reflux 8h Reagents1->Intermediate Product 2-[3-(Trifluoromethyl) phenoxy]acetohydrazide Intermediate->Product Hydrazinolysis (SnAc) Reagents2 Hydrazine Hydrate Ethanol Reflux 4h Reagents2->Product

Caption: Two-step synthetic pathway converting 3-(trifluoromethyl)phenol to the target acetohydrazide.

Pharmacological Potential & SAR Analysis[10]

The molecule is rarely the final drug; it is a "privileged structure" used to build libraries of bioactive compounds.

Structure-Activity Relationship (SAR)
  • 3-Trifluoromethyl Group (-CF

    
    ): 
    
    • Metabolic Stability: Blocks metabolic oxidation at the meta-position, prolonging half-life (

      
      ).
      
    • Lipophilicity: Increases membrane permeability, aiding in crossing the blood-brain barrier or penetrating bacterial cell walls.

  • Phenoxy Linker (-O-CH

    
    -): 
    
    • Flexibility: Allows the molecule to adopt conformations necessary to fit into enzyme active sites (e.g., COX-2, Beta-glucuronidase).

    • Hydrogen Bonding: The ether oxygen can act as a weak H-bond acceptor.

  • Hydrazide Moiety (-CONHNH

    
    ): 
    
    • Chelation: Can chelate metal ions in metalloenzymes (e.g., Urease).

    • Derivatization: Reacts with aldehydes to form Hydrazones (Schiff bases), which are documented to inhibit cell proliferation in cancer models.

Key Biological Applications
  • Anti-Inflammatory (COX Inhibition): Derivatives cyclized into 1,2,4-triazoles or 1,3,4-oxadiazoles have shown significant inhibition of COX-2 enzymes, reducing inflammation with lower gastric toxicity compared to traditional NSAIDs.

  • Anticancer Activity: Schiff bases derived from this hydrazide have demonstrated cytotoxicity against MCF-7 (breast) and HeLa (cervical) cancer cell lines, likely via tubulin polymerization inhibition or apoptosis induction.

  • Enzyme Inhibition: Phenoxyacetohydrazide derivatives are potent inhibitors of

    
    -glucuronidase and urease, relevant for treating H. pylori infections and certain cancers.
    

Experimental Validation: Schiff Base Derivatization

To validate the reactivity of the synthesized hydrazide, a standard derivatization protocol is recommended.

Protocol:

  • Dissolve 1 mmol of 2-[3-(trifluoromethyl)phenoxy]acetohydrazide in 10 mL ethanol.

  • Add 1 mmol of a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde).

  • Add 2–3 drops of glacial acetic acid (catalyst).

  • Reflux for 2–4 hours.

  • Cool and filter the precipitate. The formation of the N-arylidene derivative confirms the nucleophilic activity of the hydrazide terminal nitrogen.

Biological Mechanism Map

BioActivity cluster_0 Derivatization Pathways Core 2-[3-(Trifluoromethyl) phenoxy]acetohydrazide Schiff Schiff Bases (Hydrazones) Core->Schiff + Aldehydes Triazole 1,2,4-Triazoles (Cyclization) Core->Triazole + CS2/KOH Target1 Tubulin Polymerization Inhibition (Anticancer) Schiff->Target1 Target3 Beta-Glucuronidase Inhibition Schiff->Target3 Target2 COX-1/COX-2 Inhibition (Anti-inflammatory) Triazole->Target2

Caption: Mapping the chemical derivatization of the core scaffold to specific biological targets.

References

  • Synthesis of Phenoxyacetohydrazide Intermediates

    • Patent: WO2019054427A1. "Compound having cyclic structure."[1] (2019). Describes the synthesis of 2-[3-(trifluoromethyl)phenoxy]acetohydrazide (Example 1a).

  • Biological Evaluation of Phenoxyacetohydrazide Schiff Bases

    • Source: Javid, M. T., et al. "Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors." Molecules, 2015.[1][2]

  • Anticancer Potential of Trifluoromethyl Derivatives

    • Source: "Synthesis and biological evaluation of novel trifluoromethyl-containing auxin derivatives." Bioscience, Biotechnology, and Biochemistry.
  • Anti-inflammatory Activity of Hydrazide Derivatives

    • Source: "Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents." ResearchGate.[3]

Sources

An In-depth Technical Guide to 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores into novel molecular frameworks is a cornerstone of rational drug design. 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide emerges as a compelling exemplar of this approach, integrating two moieties of profound significance in medicinal chemistry: the phenoxyacetohydrazide core and the trifluoromethyl group. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential therapeutic applications of 2-[3-(trifluoromethyl)phenoxy]acetohydrazide, offering a valuable resource for researchers engaged in the exploration of novel bioactive agents.

The hydrazide functional group is a versatile scaffold known for its broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1] The phenoxyacetohydrazide backbone, in particular, has been identified as a privileged structure in the development of anti-inflammatory and anticancer agents.[2][3] This is attributed to its capacity for critical pharmacophoric interactions, such as hydrogen bonding via the NH group and the amide oxygen, which can facilitate binding to biological targets like cyclooxygenase (COX) enzymes.[2]

The incorporation of a trifluoromethyl (-CF3) group onto the phenyl ring is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[4] The strong electron-withdrawing nature and high lipophilicity of the -CF3 group can significantly improve a compound's metabolic stability, membrane permeability, and binding affinity to target proteins.[5][6] This strategic fluorination has been successfully employed in numerous FDA-approved drugs.[7] The placement of the -CF3 group at the meta-position of the phenoxy ring in 2-[3-(trifluoromethyl)phenoxy]acetohydrazide is a deliberate design choice to modulate the electronic and steric properties of the molecule, potentially influencing its biological activity and pharmacokinetic profile.

This guide will delve into the synthetic pathways to access this molecule, detail its key physicochemical characteristics, and explore its potential as a lead compound in drug discovery programs, supported by established experimental protocols for its evaluation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. For 2-[3-(trifluoromethyl)phenoxy]acetohydrazide, these properties are influenced by the interplay between the polar hydrazide group and the lipophilic trifluoromethyl-substituted phenoxy moiety.

PropertyValueSource
IUPAC Name 2-[3-(trifluoromethyl)phenoxy]acetohydrazide[8]
CAS Number 307557-56-8[8]
Molecular Formula C9H9F3N2O2[8]
Molecular Weight 234.18 g/mol [8]
Density 1.353 g/cm³ (Predicted)[8]
Boiling Point 383.3°C at 760 mmHg (Predicted)[8]
Flash Point 185.6°C (Predicted)[8]
logP 2.165 (Predicted)[8]
Hydrogen Bond Donor Count 2[8]
Hydrogen Bond Acceptor Count 6[8]
Rotatable Bond Count 3[8]
Topological Polar Surface Area 64.4 Ų[8]

Note: The majority of the physicochemical data available is computationally predicted. Experimental verification is crucial for drug development progression.

Synthesis of 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide

The synthesis of 2-[3-(trifluoromethyl)phenoxy]acetohydrazide is typically achieved through a two-step process, commencing with the synthesis of the corresponding ester, ethyl 2-[3-(trifluoromethyl)phenoxy]acetate, followed by its conversion to the target hydrazide.

Part 1: Synthesis of Ethyl 2-[3-(Trifluoromethyl)phenoxy]acetate

The precursor ester is synthesized via a Williamson ether synthesis, reacting 3-(trifluoromethyl)phenol with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, in the presence of a weak base.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-(trifluoromethyl)phenol (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add anhydrous potassium carbonate (K2CO3) (1.5 - 2.0 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add ethyl chloroacetate (1.1 - 1.2 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water and extract with a suitable organic solvent, such as ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure ethyl 2-[3-(trifluoromethyl)phenoxy]acetate.[9]

Causality of Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF is chosen to facilitate the dissolution of the reactants and to promote the SN2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide.[9]

  • Base: Anhydrous potassium carbonate is a sufficiently strong base to deprotonate the phenol, forming the nucleophilic phenoxide, while being mild enough to avoid significant hydrolysis of the ester.

  • Temperature: Elevated temperature is employed to increase the reaction rate of the Williamson ether synthesis.

Part 2: Synthesis of 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide from Ethyl 2-[3-(Trifluoromethyl)phenoxy]acetate

The final step involves the hydrazinolysis of the synthesized ester using hydrazine hydrate.

Experimental Protocol:

  • Reaction Setup: Dissolve ethyl 2-[3-(trifluoromethyl)phenoxy]acetate (1.0 eq) in a suitable alcohol solvent, such as ethanol or methanol.

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (3.0 - 5.0 eq) to the solution.

  • Reaction Conditions: Reflux the reaction mixture for 4-8 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 2-[3-(trifluoromethyl)phenoxy]acetohydrazide.[10]

Causality of Experimental Choices:

  • Solvent: Ethanol or methanol are good solvents for both the ester and hydrazine hydrate and are suitable for refluxing conditions.

  • Excess Hydrazine Hydrate: A large excess of hydrazine hydrate is used to drive the reaction to completion.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic acyl substitution reaction between the ester and hydrazine.

Synthesis_Workflow cluster_part1 Part 1: Ester Synthesis cluster_part2 Part 2: Hydrazide Formation 3-Trifluoromethylphenol 3-Trifluoromethylphenol K2CO3_DMF K2CO3, DMF 60-80°C 3-Trifluoromethylphenol->K2CO3_DMF Ethyl_Chloroacetate Ethyl Chloroacetate Ethyl_Chloroacetate->K2CO3_DMF Ethyl_Ester Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate K2CO3_DMF->Ethyl_Ester Ethanol_Reflux Ethanol, Reflux Ethyl_Ester->Ethanol_Reflux Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Ethanol_Reflux Target_Compound 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide Ethanol_Reflux->Target_Compound caption Synthesis of 2-[3-(trifluoromethyl)phenoxy]acetohydrazide

Caption: Synthetic route to 2-[3-(trifluoromethyl)phenoxy]acetohydrazide.

Potential Therapeutic Applications and Biological Evaluation

The unique structural features of 2-[3-(trifluoromethyl)phenoxy]acetohydrazide suggest its potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research.[3][11]

Anti-inflammatory Activity

The phenoxyacetohydrazide core is a known pharmacophore in compounds exhibiting anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[2] The trifluoromethyl group can enhance this activity by increasing the compound's lipophilicity, thereby improving its access to the hydrophobic active site of COX enzymes.

Experimental Protocol for In Vitro COX Inhibition Assay:

A common method to assess the anti-inflammatory potential is to measure the inhibition of COX-1 and COX-2 enzymes in vitro.

  • Enzyme and Substrate Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes. The substrate, arachidonic acid, is also prepared in a suitable buffer.

  • Incubation: Pre-incubate the enzymes with various concentrations of the test compound (2-[3-(trifluoromethyl)phenoxy]acetohydrazide) or a reference drug (e.g., indomethacin) for a defined period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Quantification of Prostaglandin E2 (PGE2): After a specific reaction time, terminate the reaction and quantify the amount of PGE2 produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).[12]

Anticancer Activity

Hydrazide-hydrazone derivatives have demonstrated a wide range of anticancer activities.[1] The trifluoromethyl group is also a common feature in many anticancer drugs, where it can contribute to improved efficacy.[6]

Experimental Protocol for In Vitro Anticancer Activity Assessment (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic and cytostatic agents.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 2-[3-(trifluoromethyl)phenoxy]acetohydrazide for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound and determine the IC50 value.[1]

Biological_Evaluation cluster_anti_inflammatory Anti-inflammatory Evaluation cluster_anticancer Anticancer Evaluation Target_Compound 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide COX_Assay In Vitro COX-1/COX-2 Inhibition Assay Target_Compound->COX_Assay MTT_Assay MTT Assay Target_Compound->MTT_Assay PGE2_Measurement Measure PGE2 Production (ELISA) COX_Assay->PGE2_Measurement IC50_Inflammation Determine IC50 Values PGE2_Measurement->IC50_Inflammation Cancer_Cell_Lines Human Cancer Cell Lines (e.g., MCF-7, A549) Cancer_Cell_Lines->MTT_Assay Absorbance_Measurement Measure Formazan Absorbance MTT_Assay->Absorbance_Measurement IC50_Cancer Determine IC50 Values Absorbance_Measurement->IC50_Cancer caption Workflow for Biological Evaluation

Caption: Workflow for the biological evaluation of the target compound.

Conclusion and Future Perspectives

2-[3-(Trifluoromethyl)phenoxy]acetohydrazide represents a strategically designed molecule with significant potential for further exploration in drug discovery. Its synthesis is straightforward, employing well-established chemical transformations. The presence of the trifluoromethyl group is anticipated to confer favorable pharmacokinetic properties, while the phenoxyacetohydrazide scaffold provides a foundation for potent biological activity.

Future research should focus on the experimental validation of its predicted physicochemical properties and the comprehensive evaluation of its biological activities. The protocols outlined in this guide provide a solid framework for such investigations. Further derivatization of this scaffold, by modifying the substitution pattern on the phenyl ring or by altering the hydrazide moiety, could lead to the discovery of new chemical entities with enhanced potency and selectivity. In silico modeling and structure-activity relationship (SAR) studies will be invaluable in guiding these synthetic efforts. Ultimately, 2-[3-(trifluoromethyl)phenoxy]acetohydrazide stands as a promising starting point for the development of the next generation of anti-inflammatory and anticancer agents.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS ONE, 18(9), e0289989. [Link]

  • U.S. Food and Drug Administration. (2020). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Siddiqui, N., et al. (2011). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. ResearchGate. [Link]

  • Kratký, M., et al. (2017). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 22(12), 2156. [Link]

  • Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (2023). MDPI. [Link]

  • Suryanti, V., et al. (2023). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Indonesian Journal of Chemical Research. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2023). ResearchGate. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]

  • Mele, A. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

  • U.S. Food and Drug Administration. (2020). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • Khan, I., et al. (2016). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Molecules, 21(11), 1548. [Link]

  • Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (2019). ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS ONE, 18(9), e0289989. [Link]

  • Anticancer active trifluoromethylated fused triazinones are safe for early-life stages of zebrafish (Danio rerio). (2019). Semantic Scholar. [Link]

  • U.S. Food and Drug Administration. (2020). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • Mele, A. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

  • Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (2023). MDPI. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS ONE, 18(9), e0289989. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2023). ResearchGate. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]

  • Suryanti, V., et al. (2023). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Indonesian Journal of Chemical Research. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2023). ResearchGate. [Link]

  • Kratký, M., et al. (2017). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 22(12), 2156. [Link]

  • Siddiqui, N., et al. (2011). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. ResearchGate. [Link]

  • Khan, I., et al. (2016). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Molecules, 21(11), 1548. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

  • Suryanti, V., et al. (2023). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Indonesian Journal of Chemical Research. [Link]

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Methodological & Application

2-[3-(trifluoromethyl)phenoxy]acetohydrazide as an enzyme inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: 2-[3-(trifluoromethyl)phenoxy]acetohydrazide

Part 1: Executive Summary & Chemical Profile

Compound Name: 2-[3-(trifluoromethyl)phenoxy]acetohydrazide Target Class: Metalloenzyme Inhibitor (Primary: Urease; Secondary: Cholinesterase) CAS Registry: 588-26-1 (Precursor ester reference) / Derivative Class ID Molecular Formula: C


H

F

N

O

Molecular Weight: 234.18 g/mol
Scientific Rationale

This compound represents a privileged scaffold in medicinal chemistry, combining a metal-chelating hydrazide warhead with a lipophilic trifluoromethyl-phenoxy tail .

  • The Warhead (Hydrazide): The terminal -NH-NH2 group acts as a bidentate ligand, capable of coordinating with the bi-nickel active site of urease or the catalytic triad of serine proteases.

  • The Anchor (3-CF

    
     Phenoxy):  The trifluoromethyl group at the meta position enhances lipophilicity (LogP) for membrane permeability and provides metabolic stability against oxidative degradation (blocking the metabolic soft spot on the ring). It also exerts an electron-withdrawing effect, modulating the pKa of the hydrazide nitrogen, thereby influencing its coordination capability.
    

Part 2: Mechanism of Action (MOA)

The primary mechanism involves competitive inhibition via metal chelation. In Urease (e.g., Helicobacter pylori or Jack Bean), the enzyme relies on a bi-nickel center to hydrolyze urea into ammonia.

  • Binding Mode: The carbonyl oxygen and the terminal amino group of the hydrazide moiety form a stable coordination complex with the Ni

    
     ions in the active site.
    
  • Stabilization: The 3-CF

    
     phenyl ring occupies the hydrophobic entrance of the active site, stabilized by 
    
    
    
    -stacking or hydrophobic interactions with residues like Ala, Val, or Phe.

MOA_Pathway Substrate Urea (Substrate) Enzyme Urease Active Site (Ni2+ / Ni2+) Substrate->Enzyme Normal Binding Complex Enzyme-Inhibitor Complex (Chelation blocked) Enzyme->Complex Ni2+ Chelation Product NH3 + CO2 Enzyme->Product Hydrolysis Inhibitor 2-[3-(trifluoromethyl) phenoxy]acetohydrazide Inhibitor->Enzyme Competitive Binding

Figure 1: Competitive inhibition pathway where the hydrazide warhead sequesters the Nickel catalytic center, preventing urea hydrolysis.

Part 3: Synthesis Protocol

Objective: Preparation of high-purity 2-[3-(trifluoromethyl)phenoxy]acetohydrazide from commercially available precursors.

Reagents Required:
  • 3-(Trifluoromethyl)phenol (CAS: 98-17-9)

  • Ethyl chloroacetate[1]

  • Potassium Carbonate (anhydrous)

  • Hydrazine Hydrate (80% or 99%)

  • Acetone (solvent)

  • Ethanol (solvent)[2]

Step-by-Step Workflow:

Step 1: Williamson Ether Synthesis (Esterification)

  • Dissolve 3-(trifluoromethyl)phenol (10 mmol, 1.62 g) in anhydrous acetone (30 mL).

  • Add Potassium Carbonate (15 mmol, 2.07 g) and stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Dropwise add Ethyl chloroacetate (11 mmol, 1.35 g).

  • Reflux the mixture at 56°C for 6–8 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2).

  • Workup: Filter off the inorganic salts. Evaporate the solvent. Dissolve the residue in ethyl acetate, wash with water and brine. Dry over Na

    
    SO
    
    
    
    and concentrate to yield the intermediate Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate.

Step 2: Hydrazinolysis

  • Dissolve the ester intermediate (from Step 1) in Ethanol (20 mL).

  • Add Hydrazine Hydrate (excess, 50 mmol, ~2.5 mL) dropwise.

  • Reflux at 80°C for 4–6 hours.

  • Isolation: Cool the reaction mixture to room temperature. Pour into ice-cold water (50 mL). The solid product usually precipitates.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

  • Characterization: Confirm structure via

    
    H NMR (expect singlet at 
    
    
    
    4.5 ppm for O-CH
    
    
    , broad singlet at
    
    
    9.0+ for NH).

Part 4: Urease Inhibition Assay Protocol

Objective: Determine the IC


 of the compound against Jack Bean Urease using the Indophenol (Berthelot) method.
Materials:
  • Enzyme: Jack Bean Urease (Type III, Sigma-Aldrich).

  • Substrate: Urea (100 mM stock).

  • Buffer: Phosphate Buffer (0.01 M, pH 7.4) containing 1 mM EDTA.

  • Reagents: Phenol, Sodium Nitroprusside, Sodium Hydroxide, Sodium Hypochlorite.

Experimental Procedure:
  • Preparation:

    • Dissolve the test compound in DMSO to create a 10 mM stock.

    • Prepare serial dilutions (e.g., 0.1 µM to 100 µM) in the buffer. Ensure final DMSO concentration is <1%.

  • Incubation (Pre-Read):

    • In a 96-well plate, add 25 µL of Enzyme solution (5 U/mL).

    • Add 5 µL of Test Compound dilution.

    • Incubate at 37°C for 15 minutes to allow inhibitor binding.

  • Reaction:

    • Add 25 µL of Urea substrate (100 mM).

    • Incubate at 37°C for 15 minutes .

  • Development (Indophenol Reaction):

    • Add 40 µL of Phenol reagent (1% w/v phenol + 0.005% w/v sodium nitroprusside).

    • Add 40 µL of Alkali reagent (0.5% w/v NaOH + 0.1% active chlorine NaOCl).

    • Incubate for 50 minutes at room temperature for color development (Blue complex).

  • Measurement:

    • Read Absorbance at 625 nm using a microplate reader.

Data Analysis:

Calculate % Inhibition using the formula:


[3]
  • IC

    
     Determination:  Plot % Inhibition (Y-axis) vs. Log[Concentration] (X-axis) using non-linear regression (Sigmoidal dose-response).
    

Part 5: Representative Data & Expectations

Researchers should expect the following performance metrics based on the phenoxyacetohydrazide class profile:

ParameterExpected RangeNotes
IC

(Urease)
15 – 45 µM Moderate potency. Potency increases if additional H-bond donors are added to the ring.
IC

(AChE)
50 – 100 µM Weak to moderate inhibition; acts as a secondary target.
Solubility Low in waterRequires DMSO/Ethanol cosolvent for assays.
Toxicity LowThe scaffold is generally non-cytotoxic to HEK293 cells up to 100 µM.

Part 6: Molecular Docking Workflow (In Silico)

To validate the mechanism, perform docking against the crystal structure of Canavalia ensiformis (Jack Bean) urease.

  • Target Retrieval: Download PDB ID: 3LA4 or 4H9M .

  • Preparation: Remove water molecules (except those bridging Ni ions). Protonate His residues at pH 7.4.

  • Grid Generation: Center the grid box on the bi-nickel center (Ni 3001, Ni 3002).

  • Ligand Setup: Minimize the energy of 2-[3-(trifluoromethyl)phenoxy]acetohydrazide (MMFF94 force field).

  • Docking: Use AutoDock Vina or Glide. Look for a pose where the hydrazide carbonyl oxygen and terminal amine coordinate with the Ni ions (distance < 2.5 Å).

Docking_Workflow Step1 PDB Retrieval (ID: 3LA4) Step2 Protein Prep (Remove H2O, Fix Charges) Step1->Step2 Step4 Grid Generation (Center: Ni2+ Ions) Step2->Step4 Step3 Ligand Prep (Energy Min, 3D Gen) Step5 Docking Run (AutoDock/Glide) Step3->Step5 Step4->Step5 Step6 Analysis (Binding Energy & RMSD) Step5->Step6

Figure 2: Standard in silico workflow for validating metalloenzyme inhibition.

References

  • Phenoxyacetohydrazide Synthesis & Class Activity

    • Title: Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflamm
    • Source: Journal of Applied Pharmaceutical Science (via NIH/PMC).
    • URL:[Link]

  • Urease Inhibition by Hydrazides

    • Title: Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase.
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Antimicrobial & Urease Context

    • Title: Synthesis, characterization and antimicrobial activity of norfloxacin based acetohydrazides.[4]

    • Source: ResearchG
    • URL:[Link]

  • Molecular Docking Standards

    • Title: Transition State Analog Enzyme Inhibitors: Structure-Activity Rel
    • Source: CRC Press / Taylor & Francis.
    • URL:[Link]

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Application Notes and Protocols for In Vitro Screening of 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Unveiling Biological Activity

Abstract

This document provides a comprehensive guide for the initial in vitro screening of the novel compound, 2-[3-(trifluoromethyl)phenoxy]acetohydrazide. The structural features of this molecule, namely the phenoxyacetohydrazide core and the trifluoromethyl (CF3) group, suggest a high potential for biological activity. The hydrazide moiety is a known pharmacophore present in a wide array of therapeutic agents, while the CF3 group can significantly enhance metabolic stability and target binding affinity[1][2][3]. This guide outlines a tiered, rational screening cascade designed to first assess the compound's general cytotoxicity, followed by a series of biochemical and cell-based assays to identify its potential molecular targets and mechanisms of action. The protocols provided herein are designed to be robust and self-validating, offering researchers a clear path from initial compound handling to data interpretation.

Introduction: The Scientific Rationale for Screening 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide

The compound 2-[3-(trifluoromethyl)phenoxy]acetohydrazide is a synthetic molecule with structural alerts that warrant investigation for potential therapeutic applications. The phenoxyacetic acid and hydrazide moieties are associated with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects[4][5][6]. Specifically, phenoxyacetohydrazide derivatives have demonstrated potent inhibition of tumor cell growth and modulation of key inflammatory signaling pathways[5].

The incorporation of a trifluoromethyl group is a well-established strategy in modern drug design to improve a molecule's pharmacokinetic and pharmacodynamic profile[3][7]. The electron-withdrawing nature of the CF3 group can alter the acidity of nearby functional groups, potentially enhancing interactions with biological targets, and its lipophilicity can improve cell membrane permeability[1][2]. Given these structural characteristics, a systematic in vitro screening approach is essential to elucidate the biological activity of 2-[3-(trifluoromethyl)phenoxy]acetohydrazide.

This guide presents a logical workflow for the initial characterization of this compound, beginning with fundamental cytotoxicity assessment and progressing to more specific, target-based assays.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Broad-Spectrum Phenotypic & Target-Based Screening cluster_2 Tier 3: Hit Validation and Mechanism of Action Studies A Compound Preparation and QC B Cytotoxicity Profiling (e.g., MTT, LDH) A->B Establish Therapeutic Window C Enzyme Inhibition Assays (e.g., Kinases, Proteases, Phosphatases) B->C Proceed if non-cytotoxic at relevant concentrations D GPCR Activity Profiling (e.g., Calcium Flux, cAMP) B->D Proceed if non-cytotoxic at relevant concentrations E Ion Channel Modulation Assays (e.g., FLIPR) B->E Proceed if non-cytotoxic at relevant concentrations F Dose-Response Analysis C->F Primary Hits D->F Primary Hits E->F Primary Hits G Selectivity Profiling F->G Confirmed Hits H Target Engagement Assays (e.g., HTRF, AlphaLISA, FP) G->H Validated & Selective Hits

Figure 1: A tiered in vitro screening workflow for 2-[3-(trifluoromethyl)phenoxy]acetohydrazide.

Tier 1: Foundational Assays - Establishing a Therapeutic Window

The initial step in characterizing any novel compound is to determine its effect on cell viability. Cytotoxicity assays are crucial for establishing a concentration range where the compound can be studied for specific biological effects without causing general cellular damage[8][9].

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.

Materials:

  • 2-[3-(trifluoromethyl)phenoxy]acetohydrazide (stock solution in DMSO)

  • Human cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like MCF-7 if anticancer activity is hypothesized[10])

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 2-[3-(trifluoromethyl)phenoxy]acetohydrazide in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Parameter Description
Cell Line HEK293 (non-cancerous), MCF-7 (breast cancer)
Seeding Density 5,000 - 10,000 cells/well
Compound Conc. Range 0.01 µM to 100 µM (logarithmic dilutions)
Incubation Time 48 - 72 hours
MTT Incubation 4 hours
Readout Absorbance at 570 nm
Positive Control Doxorubicin (10 µM)
Vehicle Control 0.5% DMSO in medium

Table 1: Recommended parameters for the MTT cytotoxicity assay.

Protocol: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes[11][12].

Materials:

  • LDH assay kit (commercially available)

  • Treated cell culture supernatants from the cytotoxicity experiment (from section 2.1)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Sample Collection: After the compound incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • Assay Reaction: Add the supernatant to a new 96-well plate. Prepare the LDH reaction mixture according to the manufacturer's protocol and add it to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).

Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to a positive control (cells lysed to release maximum LDH).

Tier 2: Broad-Spectrum Screening - Identifying Potential Biological Targets

If 2-[3-(trifluoromethyl)phenoxy]acetohydrazide is not cytotoxic at concentrations below 10-20 µM, it can be advanced to broad-spectrum screening to identify its potential biological targets.

Enzyme Inhibition Screening

Enzymes are common drug targets, and hydrazide-containing compounds have been reported as enzyme inhibitors[13][14][15][16]. A general kinase and protease screening panel is a logical starting point.

3.1.1. Protocol: Generic Kinase Inhibition Assay (e.g., ADP-Glo™)

This is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production indicates kinase inhibition.

Materials:

  • Kinase of interest (e.g., a panel of representative kinases)

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 2-[3-(trifluoromethyl)phenoxy]acetohydrazide

  • 384-well low-volume plates

  • Luminometer

Procedure:

  • Kinase Reaction: In a 384-well plate, add the kinase, its substrate, ATP, and the test compound at various concentrations.

  • Incubation: Incubate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

G-Protein Coupled Receptor (GPCR) Activity Screening

GPCRs are a large family of cell surface receptors that are common drug targets.

3.2.1. Protocol: Calcium Flux Assay for GPCR Activation

This assay measures changes in intracellular calcium levels, a common downstream signaling event for many GPCRs.

Materials:

  • Cell line expressing the GPCR of interest

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS)

  • 2-[3-(trifluoromethyl)phenoxy]acetohydrazide

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)

Procedure:

  • Cell Plating: Plate the cells in the assay plate and incubate overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye for 1 hour at 37°C.

  • Compound Addition: Place the plate in the fluorescence reader and add the test compound.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity over time.

Data Analysis: Analyze the kinetic data to identify compounds that induce a change in intracellular calcium levels.

Tier 3: Hit Validation and Mechanism of Action Studies

Positive "hits" from Tier 2 screening require further validation to confirm their activity and elucidate their mechanism of action.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Assay for Target Engagement

HTRF® is a robust, no-wash assay technology based on Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore[17][18][19][20]. It is highly suitable for studying molecular interactions in a high-throughput format.

Principle: HTRF uses a long-lifetime fluorescent donor (europium cryptate) and a compatible acceptor. When the donor and acceptor are brought into close proximity by a biological interaction, excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. This time-resolved signal minimizes background fluorescence[19].

HTRF_Principle cluster_0 No Interaction cluster_1 Interaction D1 Donor DonorEmission Donor Emission (620 nm) D1->DonorEmission Fluorescence A1 Acceptor Excitation1 Excitation (320 nm) Excitation1->D1 NoFRET No FRET D2 Donor A2 Acceptor D2->A2 Energy Transfer AcceptorEmission Acceptor Emission (665 nm) A2->AcceptorEmission Fluorescence Excitation2 Excitation (320 nm) Excitation2->D2 FRET FRET

Figure 2: Principle of a Homogeneous Time-Resolved Fluorescence (HTRF®) assay.

Example Protocol: HTRF® Kinase Assay

Materials:

  • HTRF® compatible kinase assay kit (e.g., from Cisbio)

  • Kinase, substrate, and ATP

  • 2-[3-(trifluoromethyl)phenoxy]acetohydrazide

  • 384-well low-volume white plates

  • HTRF®-certified plate reader

Procedure:

  • Reaction Setup: Prepare the kinase reaction mixture containing the kinase, biotinylated substrate, ATP, and the test compound.

  • Incubation: Incubate at room temperature for the time specified in the kit protocol.

  • Detection: Add the HTRF® detection reagents (Europium-cryptate labeled antibody and XL665-labeled streptavidin).

  • Incubation: Incubate for 1-2 hours at room temperature[18].

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring emission at both 620 nm (donor) and 665 nm (acceptor).

Data Analysis: Calculate the HTRF® ratio (665 nm / 620 nm) and determine the IC50 of the compound.

Protocol: AlphaLISA® Assay for Protein-Protein Interaction Inhibition

AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based assay technology that is highly sensitive and suitable for high-throughput screening[21][22][23].

Principle: The assay uses donor and acceptor beads that are brought into proximity by a biological interaction. Upon excitation of the donor beads, singlet oxygen is generated, which diffuses to a nearby acceptor bead, triggering a chemiluminescent reaction[24][25].

Example Protocol: AlphaLISA® PPI Assay

Materials:

  • AlphaLISA® assay kit (e.g., from PerkinElmer)

  • Interacting proteins (one biotinylated, one with an epitope tag)

  • Streptavidin-coated donor beads and antibody-coated acceptor beads

  • 2-[3-(trifluoromethyl)phenoxy]acetohydrazide

  • 384-well ProxiPlate

  • AlphaLISA®-compatible plate reader

Procedure:

  • Reaction Mixture: Prepare a mixture of the two interacting proteins and the test compound.

  • Incubation: Incubate at room temperature for 30-60 minutes.

  • Bead Addition: Add the donor and acceptor beads.

  • Incubation: Incubate in the dark at room temperature for 1-2 hours.

  • Data Acquisition: Read the plate on an AlphaLISA®-compatible reader.

Data Analysis: A decrease in the AlphaLISA® signal indicates inhibition of the protein-protein interaction. Calculate the IC50 of the compound.

Protocol: Fluorescence Polarization (FP) Assay for Binding Affinity

FP is a solution-based, homogeneous technique used to measure molecular interactions. It is based on the principle that a small fluorescent molecule tumbles rapidly in solution, leading to depolarization of emitted light, while a larger molecule (or a small molecule bound to a larger one) tumbles more slowly, resulting in a higher degree of polarization[26][27][28][29][30].

Example Protocol: Competitive FP Binding Assay

Materials:

  • Target protein

  • Fluorescently labeled ligand (tracer)

  • 2-[3-(trifluoromethyl)phenoxy]acetohydrazide

  • Assay buffer

  • Black 384-well plates

  • Plate reader with FP capabilities

Procedure:

  • Assay Setup: In a 384-well plate, add the target protein, the fluorescent tracer, and serial dilutions of the test compound.

  • Incubation: Incubate at room temperature for a sufficient time to reach binding equilibrium.

  • Data Acquisition: Measure the fluorescence polarization using a plate reader.

Data Analysis: A decrease in fluorescence polarization indicates that the test compound is competing with the fluorescent tracer for binding to the target protein. Determine the IC50 and subsequently the Ki of the compound.

Assay Principle Readout Throughput Application
HTRF® Time-Resolved FRETRatiometric FluorescenceHighTarget Engagement, Enzyme Activity
AlphaLISA® Luminescent ProximityChemiluminescenceHighPPIs, Biomarker Detection
FP Molecular RotationFluorescence PolarizationHighBinding Affinity, Competition Assays

Table 2: Comparison of hit validation assay technologies.

Troubleshooting Common Issues in In Vitro Screening

Issue Possible Cause Solution
High Well-to-Well Variability Inconsistent cell seeding, pipetting errors, edge effectsUse a multichannel pipette, avoid using outer wells of the plate, ensure proper mixing[31]
Low Signal-to-Background Suboptimal reagent concentrations, incorrect buffer conditionsOptimize reagent concentrations (e.g., enzyme, substrate, antibody), perform a buffer screen
Compound Insolubility Compound precipitating in aqueous bufferCheck solubility in assay buffer, use a lower concentration of DMSO, consider formulation with cyclodextrins
False Positives Compound autofluorescence, light scatteringRun a control with compound and all assay components except the target, read at multiple wavelengths

Table 3: Common troubleshooting strategies for in vitro assays[32][33][34][35].

Conclusion

The systematic screening cascade outlined in this application note provides a robust framework for the initial characterization of 2-[3-(trifluoromethyl)phenoxy]acetohydrazide. By starting with broad cytotoxicity profiling and progressing through tiered screening and hit validation, researchers can efficiently identify and characterize the biological activity of this promising compound. The detailed protocols and troubleshooting guidance will enable scientists to generate high-quality, reproducible data, accelerating the journey from a novel chemical entity to a potential therapeutic lead.

References

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link][4]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Trifluoromethylated Aromatics in Modern Drug Discovery. [Link][1]

  • J.C. R. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link][3][7]

  • Riemer, T., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology. [Link][9]

  • BMG Labtech. (n.d.). Cytotoxicity assays – what your cells don't like. [Link][11]

  • Khan, I., et al. (2015). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Molecules, 20(8), 13636–13649. [Link][15]

  • Geronikaki, A., et al. (2018). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega, 3(5), 5149–5161. [Link][14]

  • ResearchGate. (n.d.). Request PDF: Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide. [Link][13]

  • Zhang, L., et al. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Journal of Pharmaceutical Analysis, 8(3), 148–159. [Link][16]

  • BMG Labtech. (2020). HTRF technology on Microplate Readers. [Link][19]

  • Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). [Link][20]

  • YouTube. (2024). Step up your research with AlphaLISA™ immunoassays. [Link][23]

  • ResearchGate. (n.d.). Working principle of the AlphaLISA assay. [Link][24]

  • NIH. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. [Link][25]

  • BMG Labtech. (n.d.). Fluorescence Polarization Detection. [Link][26]

  • YouTube. (2024). Fluorescence Polarization Assays. [Link][27]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link][28]

  • NIH. (2012). Fluorescence Polarization Assays in Small Molecule Screening. [Link][29]

  • Wikipedia. (n.d.). Fluorescence polarization immunoassay. [Link][30]

  • PubMed Central. (2017). In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells. [Link][10]

  • PubMed. (2010). Troubleshooting methods for toxicity testing of airborne chemicals in vitro. [Link][32]

  • CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. [Link][35]

  • Bio-Rad. (n.d.). A troubleshooting guide to microplate-based assays. [Link][34]

  • PubMed Central. (2018). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. [Link][5]

  • Hygeia Journal for Drugs and Medicines. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. [Link][6]

  • NIH. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link][2]

Sources

applications of 2-[3-(trifluoromethyl)phenoxy]acetohydrazide in agrochemical research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-[3-(trifluoromethyl)phenoxy]acetohydrazide in Agrochemical Discovery

Executive Summary

2-[3-(trifluoromethyl)phenoxy]acetohydrazide (CAS: N/A for specific commercial formulation; typically a custom synthesis intermediate) represents a high-value fluorinated scaffold in modern agrochemical research. Characterized by the metabolically stable trifluoromethyl (


) group at the meta-position of the phenoxy ring, this compound serves as a critical building block for synthesizing 1,3,4-oxadiazoles , 1,2,4-triazoles , and acylhydrazones . These derivatives are pivotal in developing next-generation fungicides and auxin-mimic herbicides with enhanced lipophilicity and membrane permeability.

This guide details the synthesis, derivatization, and biological profiling of this scaffold, providing researchers with standardized protocols for integrating it into lead optimization programs.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
Chemical Name 2-[3-(trifluoromethyl)phenoxy]acetohydrazide
Molecular Formula

Molecular Weight 234.18 g/mol
Key Moiety m-Trifluoromethylphenoxy (Bioisostere for m-chlorophenoxy)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Stability Stable under standard storage; Hydrolyzes in strong acid/base

Scientific Rationale (The ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


 Advantage): 
The incorporation of the trifluoromethyl group significantly alters the physicochemical profile compared to non-fluorinated analogs.
  • Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) resists oxidative metabolism by cytochrome P450 enzymes in plants and fungi, prolonging the half-life of the active agent.

  • Lipophilicity: The

    
     group increases 
    
    
    
    , facilitating the penetration of waxy plant cuticles and fungal cell walls.

Synthesis & Derivatization Workflows

The utility of this hydrazide lies in its conversion into heterocycles. Below is the logic flow for its synthesis and application.

SynthesisWorkflow Phenol 3-(Trifluoromethyl)phenol Ester Ethyl 2-[3-(trifluoromethyl) phenoxy]acetate Phenol->Ester + Ethyl chloroacetate K2CO3, Acetone, Reflux Hydrazide 2-[3-(trifluoromethyl) phenoxy]acetohydrazide (Target Scaffold) Ester->Hydrazide + Hydrazine Hydrate Ethanol, Reflux Oxadiazole 1,3,4-Oxadiazoles (Fungicidal) Hydrazide->Oxadiazole + POCl3 / Aromatic Acid Cyclodehydration Triazole 1,2,4-Triazoles (Herbicidal/Fungicidal) Hydrazide->Triazole + CS2 / KOH Cyclization Hydrazone Acylhydrazones (Antiviral/Insecticidal) Hydrazide->Hydrazone + Aryl Aldehydes Ethanol, Cat. Acid

Figure 1: Synthetic pathway from precursor phenol to bioactive heterocycles.[1][2][3][4]

Experimental Protocols

Protocol A: Synthesis of the Hydrazide Scaffold

Objective: To isolate high-purity 2-[3-(trifluoromethyl)phenoxy]acetohydrazide for downstream derivatization.

Reagents:

  • 3-(Trifluoromethyl)phenol (10 mmol)

  • Ethyl chloroacetate (12 mmol)

  • Anhydrous Potassium Carbonate (

    
    ) (15 mmol)
    
  • Hydrazine hydrate (99%, 20 mmol)

  • Solvents: Dry Acetone, Absolute Ethanol.

Step-by-Step Methodology:

  • Esterification:

    • Dissolve 3-(trifluoromethyl)phenol in dry acetone (30 mL).

    • Add anhydrous

      
       and stir at room temperature for 30 mins to generate the phenoxide anion.
      
    • Add ethyl chloroacetate dropwise.

    • Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2).

    • Filter inorganic salts while hot. Evaporate solvent to obtain the intermediate ester (Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate).

  • Hydrazinolysis:

    • Dissolve the crude ester in absolute ethanol (20 mL).

    • Add hydrazine hydrate dropwise with stirring.

    • Reflux for 4–6 hours. A solid precipitate typically forms upon cooling.

    • Work-up: Pour the reaction mixture into ice-cold water. Filter the solid precipitate.

    • Purification: Recrystallize from ethanol to yield white crystalline needles.

    • Validation: Confirm structure via IR (presence of

      
       peaks at 3200-3300 
      
      
      
      and C=O at 1660
      
      
      ).
Protocol B: Derivatization to 1,3,4-Oxadiazoles (Fungicidal Leads)

Context: 1,3,4-oxadiazoles are potent inhibitors of fungal ergosterol synthesis.

  • Mix the synthesized hydrazide (1 mmol) with an aromatic carboxylic acid (1 mmol) in

    
     (5 mL).
    
  • Reflux for 4–5 hours on a water bath.

  • Cool and pour onto crushed ice with vigorous stirring.

  • Neutralize with sodium bicarbonate solution to precipitate the solid product.

  • Filter, wash with water, and recrystallize.[5]

Biological Profiling Protocols

Protocol C: Antifungal Assay (Poisoned Food Technique)

Target Organisms: Fusarium oxysporum (Wilt), Alternaria solani (Early blight).

Procedure:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize.

  • Compound Integration: Dissolve the test compound in DMSO. Add to molten PDA (45°C) to achieve final concentrations of 10, 25, 50, and 100 ppm.

    • Control: PDA + DMSO (no active agent).

    • Standard: Fluconazole or Carbendazim.

  • Inoculation: Place a 5mm mycelial disc of the pathogen in the center of the petri plate.

  • Incubation: Incubate at

    
     for 5–7 days.
    
  • Data Analysis: Measure colony diameter. Calculate Percent Inhibition (

    
    ):
    
    
    
    
    (Where
    
    
    = growth in control,
    
    
    = growth in treatment).
Protocol D: Herbicidal Assay (Radicle Growth Inhibition)

Target: Evaluation of auxin-mimic activity or root growth suppression.

Procedure:

  • Seeds: Use Triticum aestivum (Wheat) as a non-target model and Brassica juncea (Mustard) as a target broadleaf weed.

  • Treatment: Place 10 seeds on filter paper in sterile Petri dishes.

  • Application: Add 5 mL of test solution (active compound in 0.1% acetone/water) at concentrations of 10–100 ppm.

  • Incubation: Keep in a growth chamber at 25°C with a 12h light/dark cycle for 7 days.

  • Measurement: Measure root and shoot length. Compare against untreated controls to determine

    
    .
    

Structure-Activity Relationship (SAR) Insights

Understanding the SAR is crucial for optimizing this scaffold.

SAR_Logic Core 2-[3-(trifluoromethyl)phenoxy]acetohydrazide CF3 3-CF3 Group (Meta) Core->CF3 Linker OCH2 Linker Core->Linker Hydrazide CONHNH2 Moiety Core->Hydrazide Effect1 Increases Lipophilicity (LogP) Enhances Cuticle Penetration CF3->Effect1 Effect2 Flexible Hinge Mimics Auxin Side Chain Linker->Effect2 Effect3 H-Bond Donor/Acceptor Chelation Potential Hydrazide->Effect3

Figure 2: Structure-Activity Relationship (SAR) map highlighting functional regions.

  • The

    
     Group:  Its position at meta is optimal. Para-substitution often leads to higher toxicity but lower selectivity. The electron-withdrawing nature also acidifies the NH protons in derivatives, potentially strengthening hydrogen bonding with enzyme active sites.
    
  • The Linker (

    
    ):  Essential for flexibility. Shortening or lengthening this chain typically reduces biological activity, particularly for auxin-mimic effects.
    

References

  • Synthesis of 1,3,4-oxadiazoles from acyl hydrazides. Royal Society of Chemistry. Available at: [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical ingredients. Journal of Pesticide Science. Available at: [Link][6]

  • Discovery of Triazone Derivatives Containing Acylhydrazone and Phenoxypyridine Motifs. MDPI Molecules. Available at: [Link]

Sources

experimental procedure for N-acylation of 2-[3-(trifluoromethyl)phenoxy]acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized N-Acylation Protocols for 2-[3-(trifluoromethyl)phenoxy]acetohydrazide

Executive Summary

This application note details the experimental procedures for the


-acylation of 2-[3-(trifluoromethyl)phenoxy]acetohydrazide  (referred to herein as Substrate-1 ). This scaffold is a critical intermediate in the synthesis of 1,3,4-oxadiazoles and 

-diacylhydrazines, motifs widely validated in medicinal chemistry for antimicrobial and anticancer activity [1, 2].

The presence of the trifluoromethyl (


) group at the meta-position of the phenoxy ring enhances lipophilicity and metabolic stability but necessitates specific solvent choices during synthesis to ensure homogeneity. This guide presents two primary protocols: Method A  (Acid Chlorides) for high-throughput synthesis and Method B  (Carboxylic Acid Coupling) for diversity-oriented synthesis.

Chemical Context & Mechanism

Substrate-1 contains a nucleophilic hydrazine moiety (


) linked to a phenoxyacetic acid core. The terminal amino group (

-nitrogen) is the primary nucleophile.
  • Reactivity: The

    
    -nitrogen is less nucleophilic due to the electron-withdrawing effect of the adjacent carbonyl group. Therefore, acylation occurs selectively at the terminal (
    
    
    
    ) nitrogen to form
    
    
    -diacylhydrazines.
  • Solubility Profile: The 3-trifluoromethyl group renders the molecule hydrophobic. Unlike simple acetohydrazides, Substrate-1 may show poor solubility in cold ethanol but dissolves readily in DMF, THF, or DCM.

Reaction Scheme:



(Where 

)

Experimental Workflows (Graphviz Visualization)

The following decision tree outlines the selection of the optimal synthetic route based on available reagents.

Acylation_Workflow Start Start: Substrate-1 (Hydrazide Precursor) Decision Select Acylating Agent Start->Decision RouteA Route A: Acid Chlorides (R-COCl) Decision->RouteA High Reactivity Reqd RouteB Route B: Carboxylic Acids (R-COOH) Decision->RouteB Sensitive Functional Groups CondA Conditions A: Solvent: DMF or DCM Base: TEA or Pyridine Temp: 0°C to RT RouteA->CondA CondB Conditions B: Coupling: EDC·HCl / HOBt Solvent: DCM or DMF Temp: RT, 12-24h RouteB->CondB Workup General Workup: Pour into Ice Water Filter Precipitate CondA->Workup CondB->Workup Product Final Product: N,N'-Diacylhydrazine Workup->Product

Figure 1: Decision matrix for N-acylation strategies. Select Route A for speed and Route B for complex R-groups.

Detailed Protocols

Method A: Acylation via Acid Chlorides (Standard Protocol)

Best for: Simple alkyl/aryl chains, high-yielding reactions, and scale-up.

Reagents:

  • Substrate-1: 1.0 equiv (e.g., 2.34 g, 10 mmol)

  • Acyl Chloride (R-COCl): 1.1 equiv

  • Triethylamine (TEA): 1.2 equiv (or Pyridine)

  • Solvent: Dry Dichloromethane (DCM) or DMF (if solubility is an issue).

Procedure:

  • Dissolution: In a round-bottom flask equipped with a drying tube (CaCl

    
    ), dissolve Substrate-1  (1.0 equiv) in dry DCM (10 mL/mmol).
    
    • Note: If the solution is cloudy due to the lipophilic

      
       group, add dry DMF dropwise until clear.
      
  • Base Addition: Add TEA (1.2 equiv) and cool the mixture to 0–5 °C in an ice bath.

  • Acylation: Add the acid chloride (1.1 equiv) dropwise over 15 minutes. The reaction is exothermic; maintain temperature <10 °C during addition.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–6 hours. Monitor by TLC (System: Hexane:EtOAc 1:1).

  • Workup (Precipitation Method):

    • If DMF was used: Pour the reaction mixture into crushed ice (approx. 5x reaction volume). Stir vigorously for 30 minutes. The product will precipitate as a solid.[1]

    • If DCM was used: Wash the organic layer with water (

      
      ), 5% 
      
      
      
      , and brine. Dry over
      
      
      and evaporate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.

Validation Data (Typical):

  • Yield: 80–95%

  • IR: Appearance of new amide carbonyl stretch (

    
    ).
    
Method B: Acylation via Carboxylic Acids (Coupling Agent Protocol)

Best for: Acids that are unstable as chlorides, or "precious" carboxylic acids.

Reagents:

  • Substrate-1: 1.0 equiv

  • Carboxylic Acid (R-COOH): 1.1 equiv

  • EDC

    
    HCl:  1.2 equiv
    
  • HOBt: 1.2 equiv

  • N-Methylmorpholine (NMM): 2.0 equiv

  • Solvent: Dry DMF or DCM.

Procedure:

  • Activation: Dissolve the carboxylic acid (1.1 equiv) in dry DMF. Add EDC

    
    HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at RT for 30 minutes to form the active ester.
    
  • Coupling: Add Substrate-1 (1.0 equiv) followed by NMM (2.0 equiv).

  • Reaction: Stir at RT for 12–24 hours.

  • Workup: Pour the mixture into ice-cold water (100 mL). Acidify slightly with 1N HCl (to pH ~5) to remove unreacted hydrazide and coupling byproducts.

  • Isolation: Filter the precipitate, wash with water, and dry in a vacuum oven.

Data Presentation & QC Criteria

To validate the synthesis of the


-acylated product, compare spectral data against the starting material.
FeatureStarting Material (Substrate-1)Product (N-Acylated)Interpretation
IR Spectrum Two bands @ 3300-3200 cm

(

)
Single/Broad band @ 3200 cm

(

)
Loss of primary amine doublet indicates substitution.
IR Carbonyl Single band @ ~1660 cm

Two bands @ 1660-1700 cm

Formation of diacylhydrazine doublet.

H NMR
Broad singlet @ 4.0-5.0 ppm (

)
Disappearance of

signal
Replaced by downfield amide proton (

, >9.0 ppm).
Solubility Soluble in dilute HClInsoluble in dilute HClLoss of basic amine character.

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Low Yield (Precipitation) Product is too soluble in EtOH/Water mix.The

group increases lipophilicity. Use a more polar anti-solvent (pure water) or cool to -20°C before filtering.
O-Acylation vs N-Acylation Competition from phenol oxygen (unlikely here) or enolization.Ensure the starting material is the hydrazide, not the phenol. Use mild bases (Pyridine) to prevent enolization of the hydrazide carbonyl.
Sticky Gum / Oil Impurities or residual solvent (DMF).Triturate the oil with cold diethyl ether or hexane to induce crystallization.
Di-acylation (on same N) Excess acyl chloride used.Strictly control stoichiometry (1.0 : 1.1). Add acyl chloride slowly at 0°C.

References

  • Gomha, S. M., et al. (2014). "Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization." Turkish Journal of Chemistry.

    • Context: Establishes the protocol for reacting acetohydrazides with acid chlorides in DMF/RT.
  • Kumar, B., et al. (2024). "Synthesis and antimicrobial activity of substituted acetohydrazide derivatives." World Journal of Pharmaceutical Research.

    • Context: Validates the biological relevance and synthesis of halogen
  • Bedia, K. K., et al. (2006). "Synthesis and antimicrobial activity of some new 2-[3-(trifluoromethyl)phenoxy]acetohydrazide derivatives." European Journal of Medicinal Chemistry. Context: (Field Standard) General reference for the specific scaffold synthesis.
  • Sztanke, K., et al. (2008). "Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines." Bioorganic & Medicinal Chemistry.

    • Context: Describes the downstream utility and stability of the diacylhydrazine intermedi

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-[3-(trifluoromethyl)phenoxy]acetohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-CF3-PHZ-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for Phenoxyacetohydrazide Derivatives

Executive Summary & Workflow Visualization

The synthesis of 2-[3-(trifluoromethyl)phenoxy]acetohydrazide is a classic two-step sequence involving the O-alkylation of 3-(trifluoromethyl)phenol followed by nucleophilic acyl substitution (hydrazinolysis). While the chemistry appears straightforward, yield attrition often occurs due to incomplete alkylation or competitive dimerization during the hydrazine step.

The trifluoromethyl (


) group at the meta position is electron-withdrawing. This increases the acidity of the phenolic proton (

vs.

for phenol), making the initial deprotonation easier, but it also subtly alters the nucleophilicity of the phenoxide anion.
Synthetic Pathway Diagram

ReactionPathway Start1 3-(Trifluoromethyl)phenol Inter Intermediate: Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate Start1->Inter Step 1: O-Alkylation K2CO3, Acetone/DMF, Reflux (Add KI cat.) Start2 Ethyl Chloroacetate Start2->Inter Product Target: 2-[3-(trifluoromethyl)phenoxy]acetohydrazide Inter->Product Step 2: Hydrazinolysis EtOH, Reflux, 4-6h SideProduct Side Product: Bis-hydrazide (Dimer) Inter->SideProduct Low N2H4 ratio Reagent2 Hydrazine Hydrate (Excess) Reagent2->Product Product->SideProduct Reacts with Ester

Figure 1: Stepwise synthetic pathway highlighting the critical intermediate and potential dimerization side-reaction.

Phase 1: O-Alkylation (The Ester Intermediate)

Objective: Synthesize ethyl 2-[3-(trifluoromethyl)phenoxy]acetate.

Standard Protocol
  • Stoichiometry: 1.0 eq Phenol : 1.2 eq Ethyl Chloroacetate : 2.0 eq

    
    .
    
  • Solvent: Anhydrous Acetone (or DMF for faster rates).

  • Catalyst: Potassium Iodide (KI) - 10 mol%.

  • Procedure:

    • Dissolve 3-(trifluoromethyl)phenol in acetone.

    • Add anhydrous

      
      . Stir for 30 min at RT to generate the phenoxide.
      
    • Add ethyl chloroacetate and catalytic KI.

    • Reflux for 6–8 hours.

    • Workup: Filter inorganic salts while hot. Evaporate solvent.[1][2] Partition residue between EtOAc and water.[1] Wash with dilute NaOH (to remove unreacted phenol).

Troubleshooting & FAQs

Q: My reaction conversion stalls at 70%. Should I add more base? A: No, the issue is likely the leaving group, not the base.

  • Root Cause: Chloroacetate is a moderate electrophile. The chloride leaving group is slow.

  • Solution (The Finkelstein Modification): Add catalytic Potassium Iodide (KI) (10-20 mol%). In acetone, KI reacts with ethyl chloroacetate to form ethyl iodoacetate in situ. The iodide is a much better leaving group, accelerating the reaction significantly.

  • Alternative: Switch solvent to DMF or Acetonitrile . Acetone reflux (

    
    ) might be too cool for the deactivated 
    
    
    
    -phenoxide to react efficiently. DMF (
    
    
    ) will push the reaction to completion.

Q: I see a significant amount of starting phenol in the crude NMR. A: This indicates incomplete alkylation.

  • Optimization: Do not proceed to Step 2 with unreacted phenol. It is difficult to separate from the hydrazide later.

  • Purification Fix: Wash the organic layer (EtOAc) with 1M NaOH or 10%

    
      during workup. The unreacted phenol will deprotonate and move to the aqueous layer, while the ester remains in the organic layer.
    

Phase 2: Hydrazinolysis (The Hydrazide Formation)[2]

Objective: Convert the ester to 2-[3-(trifluoromethyl)phenoxy]acetohydrazide.

Standard Protocol
  • Stoichiometry: 1.0 eq Ester : 3.0–5.0 eq Hydrazine Hydrate (80% or 99%) .

  • Solvent: Absolute Ethanol (EtOH).[3]

  • Procedure:

    • Dissolve the ester in EtOH (approx. 5–10 mL per gram).

    • Add hydrazine hydrate slowly at room temperature.

    • Reflux for 4–6 hours.[4] Monitor by TLC (EtOAc:Hexane 1:1).

    • Workup: Cool to room temperature (or

      
      ). The product often crystallizes out. Filter and wash with cold EtOH.
      
Troubleshooting & FAQs

Q: I isolated a high-melting solid that is insoluble in most solvents. What is it? A: You likely formed the Bis-hydrazide (Dimer) .

  • Mechanism: The newly formed hydrazide product (

    
    ) is still a nucleophile. If the concentration of hydrazine is too low, the product attacks another molecule of ester, forming 
    
    
    
    .
  • Prevention (Critical):

    • Excess Hydrazine: Always use at least 3 equivalents of hydrazine hydrate. This ensures the ester statistically encounters hydrazine rather than the product.

    • Dilution: Do not run the reaction too concentrated.

    • Reverse Addition: If dimerization persists, drip the ester solution into a refluxing solution of hydrazine.

Q: The product is not precipitating upon cooling. A: The


 group increases lipophilicity, making the product more soluble in ethanol than unsubstituted analogues.
  • Fix 1 (Concentration): Evaporate 50-70% of the ethanol solvent, then cool to

    
    .
    
  • Fix 2 (Anti-solvent): Add cold water or hexane dropwise to the reaction mixture until turbidity appears, then cool.

  • Fix 3 (Oiling Out): If it oils out, scratch the flask walls with a glass rod or add a seed crystal.

Optimization Data: Solvent & Catalyst Effects

The following table summarizes expected yields based on optimization parameters for phenoxyacetate derivatives.

ParameterConditionTypical Yield (Step 1)Typical Yield (Step 2)Notes
Solvent (Step 1) Acetone (Reflux)65-75%N/ASlow kinetics without KI.
Solvent (Step 1) Acetone + KI (cat.) 85-92% N/ARecommended. Best balance of rate/purity.
Solvent (Step 1) DMF (

)
90-95%N/AHigh yield, but DMF is harder to remove (requires aqueous wash).
Reagent (Step 2) 1.1 eq HydrazineN/A40-50%High dimerization risk.
Reagent (Step 2) 3.0 eq Hydrazine N/A88-95% Recommended. Minimizes side products.

References

  • General Synthesis of Phenoxyacetohydrazides: Al-Ajely, M. S., & Yaseen, A. N. (2015).[5] Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure and Applied Science, 28(3).[6]

  • Optimization of Hydrazinolysis (Prevention of Dimerization): BenchChem Technical Support. (2025).[4][5][7] Optimizing Acetohydrazide Synthesis: Troubleshooting & Optimization.

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Effect of Trifluoromethyl Group on Phenol Acidity: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.

Sources

scaling up the synthesis of 2-[3-(trifluoromethyl)phenoxy]acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Chemistry & Scale-Up Division Subject: Scale-Up Synthesis of 2-[3-(trifluoromethyl)phenoxy]acetohydrazide Ticket ID: SC-TFM-882 Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction

Welcome to the Process Chemistry Support Center. You are likely accessing this guide because you are transitioning the synthesis of 2-[3-(trifluoromethyl)phenoxy]acetohydrazide from medicinal chemistry (milligram scale) to process development (gram/kilogram scale).

The transition from a 100 mg vial to a 5 L reactor introduces thermodynamic and kinetic challenges that are invisible at the bench scale. This guide addresses the two-step synthesis: the Williamson Ether Synthesis followed by Hydrazinolysis . Our goal is to maximize throughput while mitigating the specific safety hazards of hydrazine hydrate and the engineering challenges of slurry handling.

Module 1: The Chemistry & Process Overview

At scale, we do not simply "multiply the recipe." We optimize for heat transfer, filtration times, and solvent recovery.

The Route:

  • O-Alkylation: 3-(Trifluoromethyl)phenol reacts with ethyl chloroacetate using a carbonate base.

  • Hydrazinolysis: The resulting ester reacts with hydrazine hydrate to yield the target hydrazide.

Visual Workflow (Process Logic):

ReactionScheme cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Hydrazinolysis Start 3-(Trifluoromethyl)phenol + Ethyl Chloroacetate Base K2CO3 / Acetone (Reflux 6-8h) Start->Base Inter Intermediate Ester (Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate) Base->Inter Product Target Hydrazide (Crystalline Solid) Inter->Product EtOH, Reflux (-EtOH byproduct) Reagent Hydrazine Hydrate (3-5 equiv) Reagent->Product Nucleophilic Acyl Substitution

Caption: Figure 1. Sequential process flow for the synthesis of the target phenoxyacetohydrazide. Step 1 relies on SN2 kinetics; Step 2 is a nucleophilic acyl substitution driven by the alpha-effect of hydrazine.

Module 2: Critical Troubleshooting (Q&A)

This section addresses specific failure modes reported by users during scale-up.

Topic A: Step 1 (Esterification) Issues

Q: My reaction slurry is too thick to stir, and conversion has stalled at 80%.

  • Diagnosis: This is a classic "mixing-limited" regime. In small flasks, magnetic stir bars are sufficient. In reactors, the heavy inorganic salt (

    
    ) settles, reducing surface area contact.
    
  • The Fix:

    • Switch Solvent: If using Acetone, switch to Methyl Ethyl Ketone (MEK) . MEK has a higher boiling point (

      
       vs 
      
      
      
      ), allowing faster kinetics which compensates for mass transfer limitations [1].
    • Agitation: Use an overhead stirrer with a pitched-blade impeller, not a magnetic bar.

    • Catalysis: Add 5 mol% Potassium Iodide (KI). This generates the in situ alkyl iodide (Finkelstein reaction), which is a superior electrophile to the chloroacetate.

Q: I am seeing a "dialkylated" impurity in the first step.

  • Diagnosis: You are likely observing C-alkylation on the phenol ring, though this is rare with carbonate bases. More likely, if you are using a strong base like NaH, you are over-reacting.

  • The Fix: Stick to

    
     (weak base). It is sufficient to deprotonate the phenol (
    
    
    
    ) but not strong enough to promote side reactions. Ensure your stoichiometry is 1.1 equiv of Ethyl Chloroacetate, not more.
Topic B: Step 2 (Hydrazinolysis) Issues

Q: The product is oiling out instead of crystallizing.

  • Diagnosis: The presence of residual ethyl acetate or unreacted ester prevents the crystal lattice from forming. The trifluoromethyl group adds lipophilicity, making the compound reluctant to precipitate from pure ethanol.

  • The Fix:

    • Co-solvent: Use an Ethanol:Water mixture (9:1). Water increases the polarity of the supernatant, forcing the hydrophobic fluorinated product out of solution [2].

    • Seeding: Save a small amount of solid from a previous successful small-scale batch to use as seed crystals at

      
       during cooling.
      

Q: I see a high molecular weight impurity by LCMS (Dimer formation).

  • Diagnosis: You have formed the symmetric dihydrazide (

    
    ). This happens when hydrazine is the limiting reagent locally.
    
  • The Fix:

    • Reverse Addition: Do not add hydrazine to the ester. Add the ester solution slowly to the hydrazine solution . This ensures the ester always encounters a large excess of hydrazine, favoring the mono-hydrazide [3].

    • Stoichiometry: Increase Hydrazine Hydrate to 4.0 - 5.0 equivalents.

Module 3: Scale-Up Protocols

These protocols are designed for a 100g to 1kg output.

Protocol 1: Synthesis of Intermediate Ester

Target: Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate

ParameterSpecificationRationale
Solvent MEK (Methyl Ethyl Ketone)Higher boiling point than acetone; easier salt filtration.
Concentration 5 Volumes (5 mL per g of phenol)Balances throughput with solubility.
Base

(Granular, 1.5 equiv)
Granular filters better than powder; excess ensures completion.
Temp/Time Reflux (

), 6-8 hrs
Kinetic driver for SN2 reaction.

Step-by-Step:

  • Charge 3-(trifluoromethyl)phenol (1.0 equiv) and MEK (5 vol) to the reactor.

  • Add

    
     (1.5 equiv) and KI (0.05 equiv). Agitate to suspend.
    
  • Add Ethyl Chloroacetate (1.1 equiv) over 30 mins. Note: Mild exotherm.

  • Heat to reflux. Monitor by TLC/HPLC until phenol is <1%.

  • Critical Workup: Cool to

    
    . Filter off inorganic salts. Wash the cake with MEK.
    
  • Concentrate the filtrate to an oil. Validation: Check NMR for disappearance of phenolic OH.

Protocol 2: Hydrazinolysis to Final Product

Target: 2-[3-(trifluoromethyl)phenoxy]acetohydrazide

Safety Warning: Hydrazine Hydrate is a suspected carcinogen and highly toxic. All operations must occur in a fume hood with a scrubber system.

Decision Logic for Purification:

PurificationLogic Start Crude Reaction Mixture (Post-Reflux) Check Is Solid Precipitating at Room Temp? Start->Check Yes Filtration Check->Yes Yes No Oil / Sticky Solid Check->No No Action1 1. Cool to 0°C 2. Filter & Wash with cold EtOH Yes->Action1 Action2 1. Reheat to 50°C 2. Add Water dropwise (turbidity point) 3. Slow Cool No->Action2

Caption: Figure 2. Decision tree for maximizing recovery of the hydrazide product based on physical state.

Step-by-Step:

  • Dissolve the Ester intermediate (from Protocol 1) in Ethanol (3 vol).

  • Charge Hydrazine Hydrate (4.0 equiv) to a separate vessel.

  • Controlled Addition: Add the Ester solution to the Hydrazine at a rate that maintains temp

    
    .
    
  • Heat to reflux (

    
    ) for 3–5 hours.
    
  • Isolation:

    • Distill off ~50% of the ethanol (removes excess hydrazine azeotropically).

    • Cool to

      
      . The product should crystallize as white needles.
      
    • Filter and wash with cold water (removes residual hydrazine) followed by cold heptane.

  • Drying: Vacuum oven at

    
    . Do not exceed 
    
    
    
    as hydrazides can degrade.

Module 4: Safety & Waste Management

1. Hydrazine Handling:

  • Risk: Hydrazine is a potent reducing agent and can decompose explosively on metal oxide surfaces (rust).

  • Control: Use glass-lined or passivated stainless steel reactors. Ensure no rust is present on thermocouple wells.

  • Decontamination: Spills should be neutralized with dilute hypochlorite (bleach) solution, which converts hydrazine to nitrogen gas and water [4].

2. Fluorinated Waste:

  • The trifluoromethyl group is chemically robust. Aqueous waste streams containing this moiety must not be discharged to standard sewage. They require incineration at high temperatures (

    
    ) to prevent PFAS-like contamination.
    

References

  • Williamson Ether Synthesis Optimization: Scriven, E. F. V., & Toomey, J. E. (2020). Industrial Applications of the Williamson Ether Synthesis. Organic Process Research & Development. (Generalized reference to OPRD solvent selection guides).

  • Solvent Effects in Crystallization: Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann.
  • Hydrazine Safety & Scale-up: Schmidt, E. W. (2001). Hydrazine and Its Derivatives: Preparation, Properties, Applications. Wiley-Interscience.

  • Decontamination Protocols: National Research Council (US) Committee on Toxicology. (1994). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 1, Hydrazine. National Academies Press.

(Note: Specific "Link to Source" URLs are generated based on standard authoritative texts and journals in Process Chemistry as requested by the persona constraints.)

selection of catalysts for phenoxyacetohydrazide formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection & Process Optimization for Phenoxyacetohydrazide Formation

Doc ID: TSC-PHYZ-004 | Version: 2.1 | Status: Active

Diagnostic Framework: Do You Need a Catalyst?

In standard organic synthesis, the reaction between ethyl phenoxyacetate and hydrazine hydrate (nucleophilic acyl substitution) generally proceeds via thermal reflux in ethanol without an external catalyst. However, "standard" conditions often fail when the phenoxy ring bears electron-donating groups (deactivating the ester carbonyl) or steric bulk.

Use this decision matrix to select the correct process intensification strategy.

Substrate Condition Recommended Strategy Catalyst/Promoter Rationale
Standard (Unsubstituted Phenoxy)Thermal Reflux None (Ethanol Solvent)Hydrazine is sufficiently nucleophilic. Catalyst adds unnecessary cost/workup.
Deactivated (e.g., 4-Methoxy, 2,4-Dimethyl)Electrophilic Activation Acetic Acid (AcOH) or Ionic Liquids Mild acidic activation of the carbonyl carbon makes it more susceptible to nucleophilic attack without protonating the hydrazine.
Sterically Hindered (e.g., 2,6-Disubstituted)Physical Catalysis Microwave Irradiation (MWI) Rapid dielectric heating overcomes the activation energy barrier more effectively than convective heat.
Green/Scale-Up (High Atom Economy)Solvent-Free Solid Support (SiO₂) or [bmim][PF₆] Eliminates solvent waste; surface effects often accelerate the reaction (Surface-Mediated Synthesis).

Mechanistic Insight & Visualization

Understanding the mechanism is critical for troubleshooting. The reaction competes between the desired Hydrazide Formation and the unwanted Dimerization (formation of 1,2-bis(phenoxyacetyl)hydrazine).

Reaction Pathway Diagram

ReactionMechanism Substrate Ethyl Phenoxyacetate Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate Product Phenoxyacetohydrazide (Target) Intermediate->Product -EtOH Impurity Diacylhydrazine (Dimer Impurity) Product->Impurity Reacts with Excess Ester AcidCat Acid Catalyst (Activates C=O) AcidCat->Substrate Polarization

Caption: Figure 1. Mechanistic pathway showing the critical branch point where excess ester leads to impurity formation (Red path).

Troubleshooting Guide (Q&A)

Issue 1: High Impurity Profile (Dimerization)

User Question: My NMR shows a mixture of the desired product and a symmetric byproduct. I used a 1:1 molar ratio. What went wrong?

Technical Diagnosis: You have formed 1,2-bis(phenoxyacetyl)hydrazine . This occurs when the newly formed hydrazide acts as a nucleophile and attacks a second molecule of the ester. This is a classic stoichiometry error.

Corrective Protocol:

  • Stoichiometry: Never use 1:1. You must use a significant excess of hydrazine hydrate (typically 2.0 to 3.0 equivalents).

  • Order of Addition: Add the ester solution dropwise to the hydrazine solution. This ensures the ester always encounters a high concentration of hydrazine, statistically favoring mono-acylation.

Issue 2: Reaction "Stalls" or Low Yield

User Question: I am refluxing ethyl (4-methoxyphenoxy)acetate in ethanol, but TLC shows starting material remaining even after 12 hours.

Technical Diagnosis: The methoxy group is an electron-donating group (EDG) via resonance. It increases electron density at the carbonyl carbon, making it less electrophilic (deactivated) and resistant to nucleophilic attack.

Corrective Protocol:

  • Catalytic Additive: Add glacial acetic acid (0.1 - 0.5 equiv) . This provides mild protonation of the carbonyl oxygen, restoring electrophilicity without fully neutralizing the basic hydrazine.

  • Alternative Solvent: Switch from Ethanol (

    
    ) to n-Butanol (
    
    
    
    )
    to increase thermal energy.
Issue 3: Product Oils Out / Sticky Solid

User Question: Upon cooling, my product separates as a sticky oil instead of a precipitate.

Technical Diagnosis: This is often due to residual solvent inclusion or the presence of unreacted ester lowering the melting point.

Corrective Protocol:

  • Seeding: Scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Solvent Swap: Evaporate the ethanol and triturate the residue with cold diethyl ether or hexane . The impurities (ester) are usually soluble in ether, while the hydrazide is not, forcing precipitation.

Validated Experimental Protocols

Protocol A: Standard Catalytic Method (Green/Ionic Liquid)

Best for: High yield, clean profile, difficult substrates.

  • Preparation: In a round-bottom flask, mix Ethyl Phenoxyacetate (10 mmol) and Hydrazine Hydrate (20 mmol, 2.0 equiv) .

  • Catalyst: Add [bmim][PF₆] (1-butyl-3-methylimidazolium hexafluorophosphate) (2 mL) or Glacial Acetic Acid (0.5 mL) .

  • Reaction:

    • Thermal: Stir at

      
       for 2–4 hours.
      
    • Microwave: Irradiate at 300W for 2–5 minutes (monitor temp to maintain

      
      ).
      
  • Workup:

    • Cool to room temperature.[1]

    • Add Ice-Cold Water (20 mL) . The ionic liquid is water-soluble (or separates distinctly), and the hydrazide product will precipitate as white crystals.

  • Purification: Filter, wash with cold ethanol (2 x 5 mL), and dry.

Protocol B: Troubleshooting Workflow (Decision Tree)

TroubleshootingTree Start Start: Low Yield/Purity CheckTLC Check TLC: Starting Material Left? Start->CheckTLC YesSM Yes: Incomplete Reaction CheckTLC->YesSM Yes NoSM No: Side Reactions CheckTLC->NoSM No Heat Increase Temp (Switch to n-Butanol) YesSM->Heat Cat Add Catalyst (AcOH or Microwave) YesSM->Cat Dimer Impurity is Dimer? NoSM->Dimer Stoich Increase Hydrazine to 3.0 equiv Dimer->Stoich Yes AddOrder Reverse Addition (Ester into Hydrazine) Dimer->AddOrder Yes

Caption: Figure 2. Logic flow for diagnosing reaction failures in real-time.

References

  • Narayana, B., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential. PubMed Central. Link

  • Aboul-Fadl, T., et al. (2010). Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids. Molecules. Link

  • BenchChem Technical Support. (2025). Troubleshooting low yield in hydrazinolysis of esters. BenchChem Guides. Link

  • Zolfigol, M. A., et al. (2018). Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate as a highly efficient catalyst. Organic Chemistry Research. Link

  • Chemistry LibreTexts. (2023). Mechanism of Acid Catalyzed Hydrolysis of Esters. Link

Sources

Technical Support Center: A Troubleshooting Guide for 2-[3-(trifluoromethyl)phenoxy]acetohydrazide Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended as a technical resource for researchers and drug development professionals. The information provided is for guidance purposes only and should not be considered a substitute for rigorous experimental validation.

Introduction: Navigating the Solubility Challenges of 2-[3-(trifluoromethyl)phenoxy]acetohydrazide

2-[3-(trifluoromethyl)phenoxy]acetohydrazide is a compound with significant interest in medicinal chemistry. However, its practical application is often hindered by its poor aqueous solubility. This guide provides a comprehensive, question-and-answer-based approach to systematically address and overcome the solubility issues associated with this compound, ensuring its effective use in your research.

The inherent low solubility of 2-[3-(trifluoromethyl)phenoxy]acetohydrazide can be attributed to its molecular structure, which includes a hydrophobic trifluoromethylphenyl group. This characteristic poses a significant challenge, as more than 40% of commercially available drugs and a staggering 70% of drug candidates in development pipelines are poorly water-soluble.[1][2] Such poor solubility can impede absorption and bioavailability, making it a critical hurdle to overcome in drug development.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to provide direct answers to common questions and troubleshooting steps for solubility-related problems encountered during experimentation.

Q1: What are the expected solubility properties of 2-[3-(trifluoromethyl)phenoxy]acetohydrazide in common laboratory solvents?

A1: Based on its chemical structure, which contains both hydrophobic (trifluoromethylphenyl) and polar (acetohydrazide) moieties, the following solubility profile can be anticipated:

  • High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

  • Moderate Solubility: Likely in alcohols like methanol and ethanol.

  • Poor Solubility: Expected in aqueous solutions and non-polar solvents like hexane. The solubility of a related compound, 2-chloro-3-(trifluoromethyl)pyridine, was also found to increase with temperature in various organic solvents.[5]

Troubleshooting Workflow: Initial Solvent Screening

Caption: A systematic workflow for initial solvent screening.

Q2: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for a biological assay. How can I prevent this?

A2: This phenomenon, known as "crashing out," occurs when the compound's solubility limit is exceeded upon introduction to the aqueous environment. Here are several strategies to address this, ranging from simple adjustments to more advanced formulation techniques:

STRATEGY 1: OPTIMIZE YOUR CO-SOLVENT SYSTEM

A co-solvent system, which is a mixture of a water-miscible organic solvent and an aqueous buffer, is a common approach.

  • Reduce the Final Concentration: The simplest solution is often to work with a lower final concentration of the compound in your assay.

  • Maximize the Co-solvent Ratio: Determine the highest percentage of DMSO (or another organic solvent) that your assay can tolerate without affecting the biological system.

  • Explore Alternative Co-solvents: Consider other water-miscible solvents such as ethanol, polyethylene glycol (PEG), or propylene glycol.

STRATEGY 2: EMPLOY SOLUBILIZING EXCIPIENTS

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, allowing them to encapsulate poorly soluble drugs and enhance their aqueous solubility.[6][7][8][9] This is a widely used technique for improving the bioavailability of hydrophobic drugs.[7][10]

    Table 1: Common Cyclodextrins and Their Properties

Cyclodextrin TypeGlucose UnitsCavity SizeKey Features
α-Cyclodextrin 6SmallerSuitable for smaller hydrophobic molecules.[7]
β-Cyclodextrin 7IntermediateCommonly used in pharmaceutical formulations.
γ-Cyclodextrin 8LargerAccommodates larger guest molecules.
Derivatives (e.g., HP-β-CD) ModifiedVariesOften have improved solubility and safety profiles.
  • Surfactants: Above their critical micelle concentration (CMC), surfactants form micelles that can solubilize hydrophobic compounds in their core.[11][12][13] Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Cremophor EL are frequently used in oral dosage forms due to their low toxicity.[12][14]

STRATEGY 3: PARTICLE SIZE REDUCTION

  • Micronization: This process reduces the particle size of the drug, which in turn increases the surface area available for dissolution.[1][15] While this enhances the dissolution rate, it's important to note that it does not alter the equilibrium solubility.[15]

Q3: Can I manipulate the pH of my solution to improve the solubility of 2-[3-(trifluoromethyl)phenoxy]acetohydrazide?

A3: Yes, pH modification can be a powerful tool. The hydrazide group in the molecule is basic and can be protonated in acidic conditions, potentially leading to increased solubility. However, it's also important to consider the stability of the hydrazone bond, which can be susceptible to hydrolysis at low pH.[16][17][18]

Experimental Protocol: pH-Solubility Profile

  • Prepare a Series of Buffers: Create a range of buffers with pH values from 2 to 10.

  • Add Excess Compound: Add an excess of 2-[3-(trifluoromethyl)phenoxy]acetohydrazide to a fixed volume of each buffer.

  • Equilibrate: Shake or stir the samples at a controlled temperature for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid from Liquid: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method such as HPLC-UV.[19][20]

  • Plot and Analyze: Plot the measured solubility against the pH to determine the optimal pH range for solubilization. For weakly basic drugs, solubility is expected to be higher at lower pH values.[21]

Decision-Making Framework for pH Adjustment

G A Determine pKa of the hydrazide group B Perform pH-solubility profile A->B C Is solubility significantly increased at a specific pH? B->C D Assess stability at the optimal pH C->D Yes F Consider other solubilization methods C->F No E Use the optimal pH for your application D->E Stable D->F Unstable

Caption: A logical flow for utilizing pH to enhance solubility.

Q4: What are some advanced formulation strategies if the above methods are insufficient?

A4: For particularly challenging cases, more advanced techniques can be employed, often in the context of developing a final drug product.

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the crystalline drug into a polymer matrix to create a higher-energy amorphous form, which can significantly increase solubility.[1][3]

  • Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), involve dissolving the drug in a lipid-based vehicle.[1][3] This approach is particularly suitable for lipophilic compounds.[22]

  • Co-crystals: Engineering co-crystals by combining the active pharmaceutical ingredient (API) with a water-soluble co-former can enhance the dissolution rate.[23]

Table 2: Comparison of Advanced Formulation Strategies

StrategyMechanismAdvantagesConsiderations
Amorphous Solid Dispersions Overcomes crystal lattice energy.[22]Significant increase in apparent solubility.[22]Potential for physical and chemical instability.[22]
Lipid-Based Formulations Pre-solubilization of the drug.[22]Can enhance oral absorption.[22]Potential for in-vivo precipitation upon digestion.
Co-crystals Modifies physicochemical properties.[23]Improves dissolution rate without altering the API.[23]Requires screening for suitable co-formers.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review.
  • Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development.
  • Ritika, S. L., Harikumar, S. L., & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.
  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech Research.
  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). Journal of Pharmaceutical Sciences & Emerging Drugs.
  • Jenita, M. J. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Journal of Drug Delivery and Therapeutics.
  • Hyda, Y. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
  • Zhang, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • Patel, D., et al. (2025, December 26).
  • Singh, N., & Sekhon, N. S. (2021, May 22). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization.
  • Yuan, C., et al. (2019, March 16). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Drug Delivery Science and Technology.
  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Guedes, G. G., et al. (2025, July 3).
  • Rasheed, A., & Kumar, A. (2018). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Crystals.
  • Reddit. (2022, December 29).
  • Elkamhawy, A. M., et al. (2025). A New Validated RP-HPLC Method for the Determination of Hexaflumuron in its Formulation. Turkish Journal of Analytical Chemistry.
  • acetohydrazide - Physico-chemical Properties. (2024, April 9). ChemBK.
  • Xing, Q., et al. (2017). Effect of solubility of a hydrazide compound on the crystallization behavior of poly(l-lactide). RSC Publishing.
  • 2-[3-(trifluoromethyl)phenyl]acetohydrazide. (n.d.). Sigma-Aldrich.
  • 2-(3-(Trifluoromethyl)phenyl)acetohydrazide. (n.d.). BLDpharm.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • Ekladious, I., et al. (2012).
  • 2-(Trifluoromethyl)phenylhydrazine Hydrochloride. (n.d.). PubChem.
  • pH-sensitive hydrazone bond: Topics by Science.gov. (n.d.). Science.gov.
  • Matson, J. B., & Stupp, S. I. (2011). Drug release from hydrazone-containing peptide amphiphiles. NIH.
  • 2-[3-(Dimethylamino)phenoxy]acetohydrazide. (n.d.). Chem-Impex.
  • Analytical Methods. (2010, January 15). RSC Publishing.
  • Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K. (2025, August 5).
  • analytical methods. (n.d.).
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). csbsju.edu.
  • Jouyban, A. (2026, January 5).
  • Machnes, Z., van Haarst, A., & Paglialunga, S. (n.d.). Back to Basics: pH-Dependent Drug Interactions with Acid Reducing Agents. Celerion.
  • A Comparative Guide to the Validation of Analytical Methods for Quantifying Trihexyphenidyl in Biological Samples. (n.d.). Benchchem.
  • Prediction of pH Dependent Drug Drug Interactions for Basic Drugs using PBBM Modeling Industry Case. (2020, March 3). YouTube.
  • Kiani, M., et al. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research.
  • (Z)-2-(2-fluoro-5-(trifluoromethyl)phenylthio)-2-(4-hydroxy-3-(2-methoxyphenyl)thiazolin-2-ylidene)acetonitrile. (2023, January 9). AERU.

Sources

identifying impurities in 2-[3-(trifluoromethyl)phenoxy]acetohydrazide by mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: MS Analysis of 2-[3-(trifluoromethyl)phenoxy]acetohydrazide

Current Status: Operational Ticket ID: #REQ-882-CF3 Subject: Troubleshooting Impurity Profiling & MS Artifacts

Executive Summary & Molecule Context

Welcome to the technical support hub for 2-[3-(trifluoromethyl)phenoxy]acetohydrazide . This guide addresses the specific challenges in analyzing this compound via Mass Spectrometry (MS). Because this molecule contains a reactive hydrazide moiety (-CONHNH2) and a stable trifluoromethyl ether group (CF3-Ph-O-), it presents a unique profile of synthesis by-products and ionization artifacts.

Target Molecule Data:

  • Formula:

    
    
    
  • Exact Mass: 234.06

  • [M+H]⁺: 235.07

  • Key Features: The electron-withdrawing

    
     group stabilizes the aromatic ring, while the hydrazide tail is highly nucleophilic and prone to condensation.
    

Pre-Analysis Triage (The "Is it Real?" Checklist)

Before assuming a peak is a chemical impurity, rule out these common MS artifacts specific to hydrazides.

Q: I see a strong peak at m/z 275 (+40 Da). Is this a synthesis side product? A: Likely No . This is the Acetone Hydrazone artifact.

  • Cause: Hydrazides react rapidly with trace acetone (often used to clean glassware or present in the lab atmosphere) to form a hydrazone (

    
    ).
    
  • Verification: Re-run the sample using strictly fresh methanol/acetonitrile and ensure no acetone was used in the sample prep.

  • Equation:

    
    .
    

Q: I see a peak at m/z 257 (+22 Da) or m/z 469 (+234 Da). A: These are Adducts and Clusters .

  • m/z 257: Sodium adduct

    
    . Hydrazides chelate metals well.
    
  • m/z 469: Proton-bound dimer

    
    . This is a concentration-dependent artifact in the ESI source, not a chemical dimer in your vial. Dilute the sample 10x and check if the ratio of 469:235 decreases.
    

Synthesis-Related Impurities (The "Real" Chemistry)

If you synthesized this via the standard route (Phenol


 Ester 

Hydrazide), these are the expected impurities.
Impurity Identification Table
Impurity NameOriginStructure NoteMW[M+H]⁺Diagnostic Fragment
Ethyl Ester Unreacted Intermediate

248.07249.07 Loss of 46 (EtOH)

203
Free Acid Hydrolysis Product

220.03221.04 Loss of 18 (

)

203
Sym-Dihydrazide Dimerization (Side Rxn)

436.09437.10 235 (Monomer ion)
Starting Phenol Unreacted Material

162.03163.04 *143 (Loss of F)

*Note: Phenols ionize poorly in Positive ESI. Switch to Negative mode ([M-H]⁻ 161) for sensitive detection.

Visualizing the Origin of Impurities

The following workflow illustrates where these impurities enter your sample during the synthesis process.

SynthesisPath SM1 3-(Trifluoromethyl)phenol (MW 162) Rxn1 Step 1: Alkylation (Base/Reflux) SM1->Rxn1 SM2 Ethyl Chloroacetate SM2->Rxn1 Inter Intermediate: Ethyl Ester (MW 248) [Impurity: Unreacted Ester] Rxn1->Inter Rxn2 Step 2: Hydrazinolysis (N2H4.H2O) Inter->Rxn2 Side1 Side Rxn: Hydrolysis --> Free Acid (MW 220) Inter->Side1 Water/Base trace Side2 Side Rxn: Dimerization --> Sym-Dihydrazide (MW 436) Inter->Side2 Limiting Hydrazine Target TARGET MOLECULE 2-[3-(trifluoromethyl)phenoxy]acetohydrazide (MW 234) Rxn2->Target

Figure 1: Synthesis workflow highlighting the origin of the Ester, Acid, and Dimer impurities.

MS/MS Fragmentation Guide

To confirm the identity of the target versus impurities, use Collision Induced Dissociation (CID). The trifluoromethyl-phenoxy group provides a stable "anchor," while the hydrazide tail fragments predictably.

Fragmentation Logic:

  • Loss of Hydrazine (

    
     or 
    
    
    
    ):
    The most labile bond is the N-N or C-N in the hydrazide.
  • Ether Cleavage: High energy breaks the

    
     bond, releasing the phenol cation.
    
  • Stability of

    
    :  The 
    
    
    
    group rarely fragments first, but you may see a minor loss of
    
    
    (20 Da) at very high collision energies.
Fragmentation Pathway Diagram

Fragmentation Parent Parent Ion [M+H]+ m/z 235 Frag1 Acylium Ion [M+H - NH3]+ m/z 218 Parent->Frag1 - NH3 (17) Frag2 Phenoxy Methyl Cation [M+H - N2H4]+ m/z 203 Parent->Frag2 - N2H4 (32) Frag3 Phenol Radical Cation [3-CF3-Ph-OH]+ m/z 163 Frag2->Frag3 - C2H2O (Ketene) Frag4 Tropylium-like Ion [C7H4F3]+ m/z 145 Frag3->Frag4 - H2O (18)

Figure 2: Proposed ESI-MS/MS fragmentation pathway for structural confirmation.

Troubleshooting FAQs

Q: My "pure" sample has a small peak at m/z 221 that grows over time. What is happening? A: This is Hydrolytic Degradation .

  • Mechanism: Hydrazides are derivatives of esters. In the presence of atmospheric moisture (and catalyzed by trace acid/base), the hydrazide reverts to the carboxylic acid (

    
    , MW 220).
    
  • Solution: Store the compound in a desiccator at -20°C. Ensure your LC-MS mobile phase pH is near neutral (avoid strong acids if the run time is long).

Q: I see a split peak for the target mass. Is it an isomer? A: Unlikely to be a structural isomer if the synthesis used pure 3-trifluoromethylphenol.

  • Check 1: Is it the E/Z isomerism of the hydrazide amide bond? This usually resolves as a single peak at room temperature but can broaden peaks.

  • Check 2: Did you use 2-(trifluoromethyl)phenol by mistake? The ortho isomer would have the exact same mass but a slightly different retention time (usually elutes earlier due to steric shielding).

Q: How do I calculate the exact mass for the Sym-Dihydrazide impurity? A:

  • Formula:

    
    
    
  • Calculation:

    
     is incorrect .
    
  • Correct Reaction Logic:

    
    .
    
  • Mass:

    
    .
    
  • Observed Ion: 437.10

    
    .
    

References

  • BenchChem. (2025).[1][2] Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry Analysis of Novel Pyridine Acetohydrazides. Retrieved from

  • ResearchGate. (2023). Mass fragmentation pattern of N'-(4-(Dimethylamino)benzylidene)-2-(5-(4-methylphenyl)-1,3,4-oxadiazol-2ylthio)acetohydrazide. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-[3-(trifluoromethyl)phenyl]acetohydrazide Product Data. Retrieved from

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from

  • NIH. (2014). Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes. Retrieved from

Sources

reaction monitoring techniques for 2-[3-(trifluoromethyl)phenoxy]acetohydrazide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Monitoring for 2-[3-(trifluoromethyl)phenoxy]acetohydrazide

Ticket ID: #SYN-CF3-HYD-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Subject: Comprehensive Monitoring & Troubleshooting Guide

Executive Summary & Workflow Architecture

You are undertaking a two-step synthesis where the 3-trifluoromethyl group acts as a stable lipophilic anchor, but the reactive centers (phenolic oxygen and ester carbonyl) require precise monitoring. The most common failure modes in this synthesis are O- vs C-alkylation (Step 1) and dimerization (Step 2).

Below is the master workflow map visualizing the critical control points (CCPs) where analytical intervention is mandatory.

ReactionWorkflow Start Start: 3-(Trifluoromethyl)phenol Step1 Step 1: Etherification (Ethyl chloroacetate / K2CO3) Start->Step1 Check1 CCP 1: TLC/HPLC Monitor Phenol Disappearance Step1->Check1 Check1->Step1 Incomplete Interm Intermediate: Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate Check1->Interm Phenol < 1% Step2 Step 2: Hydrazinolysis (Hydrazine Hydrate / EtOH) Interm->Step2 Check2 CCP 2: IR/TLC Confirm Ester-to-Amide Shift Step2->Check2 Impurity Impurity Risk: Symmetrical Dimer (Bis-hydrazide) Step2->Impurity Hydrazine Limiting Product Target: 2-[3-(trifluoromethyl)phenoxy]acetohydrazide Check2->Product C=O Shift Observed

Caption: Operational workflow for the synthesis of 2-[3-(trifluoromethyl)phenoxy]acetohydrazide, highlighting Critical Control Points (CCPs) and the primary impurity risk pathway.

Module 1: Thin Layer Chromatography (The Frontline)

User Question: "I cannot distinguish my starting phenol from the ester intermediate on TLC. They co-elute. What solvent system should I use?"

Technical Response: The 3-trifluoromethyl group makes the phenol significantly more lipophilic than unsubstituted phenol, causing it to run similarly to the ester in non-polar solvents. You must exploit the acidity of the phenol or the basicity of the hydrazide.

Optimized Mobile Phases:

Reaction StepMobile Phase (v/v)Expected Rf Order (High to Low)
Step 1 (Etherification) Hexane:Ethyl Acetate (8:2)Ester (0.[1]6) > Phenol (0.4)
Step 1 (Alternative) Toluene:Acetone (9:1)Excellent separation for CF3-aromatics
Step 2 (Hydrazinolysis) DCM:Methanol (9:1)Ester (0.[1]8) > Target Hydrazide (0.3) > Dimer (0.1)

Visualization Protocols (Stains): Do not rely solely on UV (254 nm). While the aromatic ring is UV active, chemical stains confirm functional group conversion.

  • Ferric Chloride (

    
    ): 
    
    • Target: Unreacted 3-(trifluoromethyl)phenol.

    • Result: Phenols turn Purple/Green .[2] The ester and hydrazide will NOT stain. Use this to confirm Step 1 completion.

  • Ninhydrin:

    • Target: The Hydrazide (

      
      ).
      
    • Result: Upon heating, the hydrazide spot turns Purple/Blue . The ester intermediate will NOT stain.

  • Iodine Chamber:

    • Target: Universal.[3]

    • Result: The

      
       group facilitates iodine absorption. All aromatic components will appear as brown spots.
      

Module 2: HPLC Quantitative Monitoring

User Question: "I see a ghost peak eluting after my product in Step 2. Is this the dimer?"

Technical Response: Yes, this is highly probable. In hydrazide synthesis, if the local concentration of hydrazine is low, the newly formed hydrazide can attack another molecule of ester, forming the symmetrical dimer (


). This species is more lipophilic than the target hydrazide.

Recommended HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna), 5 µm, 150 x 4.6 mm.

  • Wavelength: 254 nm (Primary), 280 nm (Secondary).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Gradient Table:

Time (min)Water (0.1% Formic Acid)Acetonitrile (ACN)State
0.090%10%Injection
15.010%90%Ramp
20.010%90%Wash (Elutes Dimer/Phenol)
21.090%10%Re-equilibration

Elution Order (Predictive):

  • Hydrazine: Void volume (Warning: Can damage columns if high pH; wash thoroughly).

  • Target Hydrazide: ~6-8 min (Polar amide/amine functionality).

  • Ethyl Ester Intermediate: ~12-14 min (Lipophilic).

  • 3-(Trifluoromethyl)phenol: ~13-15 min (Highly lipophilic due to

    
    ).
    
  • Dimer Impurity: ~16-18 min (Very lipophilic, two aromatic rings).

Module 3: Spectroscopic Validation (FT-IR)

User Question: "I don't have access to MS. How can I confirm the hydrazide formed using IR?"

Technical Response: FT-IR is the fastest method to confirm the transformation of the ester to the hydrazide. You are looking for a specific "Blue Shift" in the carbonyl region and the appearance of N-H signals.

Diagnostic Bands:

Functional GroupEster Intermediate (

)
Target Hydrazide (

)
Visual Check
Carbonyl (C=O) 1735 - 1750 (Sharp, Ester)1650 - 1680 (Amide I band)CRITICAL: The peak must shift to lower wavenumbers.
N-H Stretch Absent3200 - 3350 (Doublet)Look for the "doublet" tip typical of primary amines (

).
C-O-C (Ether) 1240 - 12601240 - 1260Remains unchanged (Internal Standard).
C-F (CF3) 1100 - 13501100 - 1350Strong bands, remains unchanged.

Troubleshooting Logic Tree

Issue: Low Yield in Step 2 (Hydrazinolysis)

  • Q1: Is the starting ester remaining?

    • Yes: Reaction is incomplete. Increase temperature to reflux (Ethanol, ~78°C). Ensure hydrazine hydrate is fresh (old bottles lose titer).

    • No: Proceed to Q2.

  • Q2: Is there a large non-polar spot (high Rf) or late-eluting HPLC peak?

    • Yes:Dimerization occurred.

    • Root Cause:[4][5] Hydrazine was the limiting reagent or addition was too fast.

    • Fix: Use excess hydrazine hydrate (3 to 5 equivalents). Add the ester solution dropwise into the hydrazine solution, not the other way around. This ensures the ester always sees an excess of hydrazine.

  • Q3: Is the product water-soluble?

    • Yes: You may be losing product during workup. The

      
       group adds lipophilicity, but the hydrazide is polar.
      
    • Fix: Do not wash with large volumes of acidic water (protonates the hydrazide). Salting out (brine) helps extraction into Ethyl Acetate.

References

  • Synthesis of Phenoxyacetohydrazides: Narang, R., et al. "Synthesis, antimicrobial and antioxidant activities of some new hydrazide–hydrazone derivatives." Molecules, vol. 17, no.[6] 12, 2012, pp. 14511-14525.

  • TLC Staining Protocols: "Thin Layer Chromatography Stains." Reach Devices, 2024.

  • IR Interpretation of Carbonyls: Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.), 2000, pp. 10815-10837.

  • HPLC of Trifluoromethyl Aromatics: "Separation of Fluorinated Aromatics." Chromatography Today, 2015. (General reference for lipophilicity of CF3 group).

Sources

Validation & Comparative

Structural Validation & Comparative Analysis: 2-[3-(trifluoromethyl)phenoxy]acetohydrazide via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive technical guide for the structural validation of 2-[3-(trifluoromethyl)phenoxy]acetohydrazide (CAS: N/A for specific isomer, generic class verified). This guide compares the target molecule against its synthetic precursor (Ethyl ester) and potential hydrolysis impurities.[1]

Context: This molecule is a critical intermediate in medicinal chemistry, often serving as a "linker" scaffold for synthesizing Schiff bases, oxadiazoles, or pyrazoles with anti-tubercular or anti-inflammatory properties. Its purity is paramount, as residual hydrazine hydrate or unreacted esters can act as chain terminators in subsequent steps.

Methodology: High-field 1H NMR (400 MHz+) in DMSO-d6 is the gold standard for validation due to the solubility of the hydrazide moiety and the visibility of exchangeable protons.

Structural Breakdown & Theoretical Expectations

To validate the structure, we must confirm three distinct chemical environments.[2]

The Molecule

Formula: C₉H₉F₃N₂O₂ Key Functional Groups: [2][3][4]

  • Trifluoromethyl-phenoxy Ring: A meta-substituted benzene ring. The

    
     group is electron-withdrawing, deshielding adjacent protons.
    
  • Oxy-Acetamide Linker: An ether oxygen attached to a methylene (

    
    ) bridge.
    
  • Hydrazide Terminus: A primary amine (

    
    ) and a secondary amide (
    
    
    
    ).
Graphviz Diagram: Structural Logic Flow

The following diagram illustrates the logical flow for assigning peaks based on structural fragments.

StructuralLogic Molecule Target Molecule 2-[3-(trifluoromethyl)phenoxy]acetohydrazide Fragment1 Hydrazide Group (-CONHNH2) Molecule->Fragment1 Fragment2 Linker (-OCH2-) Molecule->Fragment2 Fragment3 Aromatic Ring (3-CF3-Ph-) Molecule->Fragment3 Signal1 Broad Singlet (NH2) ~4.3 ppm Singlet (NH) ~9.4 ppm Fragment1->Signal1 DMSO-d6 Signal2 Sharp Singlet ~4.6 ppm (Deshielded by O and CO) Fragment2->Signal2 Signal3 Multiplet (4H) ~7.2 - 7.6 ppm (AA'BB' / ABCD pattern) Fragment3->Signal3

Caption: Logical decomposition of the target molecule into NMR-distinct fragments.

Experimental Protocol

Sample Preparation[3]
  • Solvent Choice: DMSO-d6 (Dimethyl sulfoxide-d6) is required.

    • Reasoning: Chloroform (

      
      ) often fails to solubilize the polar hydrazide tail and promotes rapid proton exchange, causing the critical 
      
      
      
      and
      
      
      peaks to broaden or disappear. DMSO-d6 stabilizes these protons via hydrogen bonding, resulting in sharp, integrable singlets.
  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Acquisition Parameters
  • Frequency: 400 MHz or higher recommended for aromatic resolution.

  • Scans (NS): 16–32 scans are sufficient.

  • Relaxation Delay (D1): Set to

    
     second to ensure accurate integration of the aromatic protons vs. the amide proton.
    

Comparative Analysis: Product vs. Alternatives

This section validates the product by comparing it against the most common "alternative" species present in the crude mixture: the Ethyl Ester Precursor (starting material).

Table 1: Spectral Comparison (DMSO-d6)[5][6]
FeatureTarget: Acetohydrazide (Product)Alternative: Ethyl Ester (Precursor)Validation Status
Hydrazide -NH Singlet, ~9.4 ppm (1H)Absent CRITICAL PROOF
Hydrazide -NH₂ Broad Singlet, ~4.3 ppm (2H)Absent CRITICAL PROOF
Ester -OCH₂- Absent Quartet, ~4.2 ppm (2H)Must be absent
Ester -CH₃ Absent Triplet, ~1.2 ppm (3H)Must be absent
Linker -OCH₂- Singlet, ~4.6 ppm (2H)Singlet, ~4.8 ppm (2H)Shift changes slightly
Aromatic Region Multiplet, 7.2–7.6 ppm (4H)Multiplet, 7.2–7.6 ppm (4H)Pattern remains similar
Detailed Assignments
  • The "Fingerprint" Region (9.0 – 10.0 ppm): The presence of the amide proton (

    
    ) is the primary indicator of successful reaction. In DMSO-d6, this appears as a sharp singlet. If this peak is missing, the reaction failed or the sample has hydrolyzed to the carboxylic acid.
    
  • The "Confirmation" Region (4.0 – 4.5 ppm): The

    
     protons appear here. Note:  This region often overlaps with the water peak in wet DMSO (~3.33 ppm) or the methylene quartet of unreacted ester (~4.2 ppm).
    
    • Differentiation: The ester quartet has a coupling constant (

      
       Hz).[5][6] The hydrazide 
      
      
      
      is a broad singlet with no coupling.
  • The Aromatic Region (7.0 – 8.0 ppm): The 3-trifluoromethyl group creates a specific splitting pattern:

    • H-2 (Singlet-like): Isolated between the ether and

      
      .
      
    • H-4, H-5, H-6: Overlapping multiplets. The

      
       group is electron-withdrawing, shifting these protons downfield relative to unsubstituted phenol.
      

Troubleshooting & Self-Validation (D2O Exchange)

To confirm that the peaks at ~9.4 ppm and ~4.3 ppm are indeed the hydrazide moiety and not impurities, perform a Deuterium Exchange experiment.

Protocol:
  • Run the standard 1H NMR in DMSO-d6.[3]

  • Add 1–2 drops of

    
     (Deuterium Oxide) to the NMR tube.
    
  • Shake and re-run the spectrum immediately.

Expected Outcome:
  • Before D2O: Peaks at 9.4 ppm (NH) and 4.3 ppm (NH2) are visible.

  • After D2O: These peaks disappear (exchange with D).[1]

  • Control: The methylene singlet (~4.6 ppm) and aromatic protons remain unchanged .

Graphviz Diagram: Validation Workflow

ValidationWorkflow Start Synthesized Solid Dissolve Dissolve in DMSO-d6 Start->Dissolve Acquire Acquire 1H NMR Dissolve->Acquire Check1 Check 9.0-10.0 ppm Is peak present? Acquire->Check1 Fail1 FAIL: Hydrolysis (Acid) or No Reaction Check1->Fail1 No Check2 Check 1.2 & 4.2 ppm Are peaks present? Check1->Check2 Yes Fail2 FAIL: Unreacted Ester (Purify Sample) Check2->Fail2 Yes Pass PASS: Pure Hydrazide Check2->Pass No

Caption: Decision tree for validating product purity based on spectral features.

References

  • BenchChem. (2025).[1] 2-(4-Ethylphenoxy)acetohydrazide Spectroscopic Data Analysis. (General methodology for phenoxyacetohydrazides). Link

  • Royal Society of Chemistry. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis and structural characterization. (Specific chemical shifts for hydrazide NH/NH2 in DMSO-d6). Link

  • SpectraBase. (2025). 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide Spectrum. (Reference for specific CAS identification). Link

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Distinguishing Esters via NMR. (Reference for ethyl ester impurity shifts). Link

Sources

comparative docking studies of 2-[3-(trifluoromethyl)phenoxy]acetohydrazide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Domain: Medicinal Chemistry / Computer-Aided Drug Design (CADD) Primary Target Scenario: Enoyl-ACP Reductase (InhA) Inhibition (Anti-tubercular) Secondary Context: COX-2 Inhibition (Anti-inflammatory)

Executive Summary

This guide provides a rigorous framework for conducting and analyzing comparative molecular docking studies of 2-[3-(trifluoromethyl)phenoxy]acetohydrazide derivatives.

These scaffolds are gaining prominence because they combine the metabolic stability and lipophilicity of the trifluoromethyl (


) group  with the versatile hydrogen-bonding capacity of the acetohydrazide linker . This guide compares their performance against standard inhibitors (e.g., Isoniazid for TB, Celecoxib for inflammation), focusing on binding affinity (

), pose stability (RMSD), and residue-specific interactions.

Part 1: The Chemical Scaffold & Target Landscape

To interpret docking results accurately, one must understand the pharmacophore. The 2-[3-(trifluoromethyl)phenoxy]acetohydrazide scaffold functions through three distinct zones:

  • The Hydrophobic Tail (

    
    -Phenoxy):  The 
    
    
    
    group at the meta position significantly enhances lipophilicity (
    
    
    ) and metabolic resistance. In docking, this moiety targets deep hydrophobic pockets (e.g., the substrate-binding loop of InhA).
  • The Linker (Acetohydrazide): Acts as a hydrogen bond donor/acceptor bridge. It often mimics the transition state of substrates or chelates metal ions in metalloenzymes.

  • The Variable Head (Hydrazone/Heterocycle): The terminal nitrogen is usually derivatized (e.g., into Schiff bases) to tune electronic properties and target specificity.

Comparative Target Selection

For this guide, we utilize Enoyl-ACP Reductase (InhA) from Mycobacterium tuberculosis as the primary case study.[1]

  • Why InhA? It is the target of Isoniazid.[2] The phenoxyacetohydrazide scaffold mimics the structure of known direct InhA inhibitors (like Triclosan derivatives), avoiding the need for activation by KatG.

Part 2: Comparative Methodology (The Protocol)

This protocol ensures reproducibility and eliminates common "false positive" docking artifacts.

Workflow Diagram

The following directed acyclic graph (DAG) illustrates the mandatory workflow for valid comparative docking.

DockingWorkflow cluster_0 Control Group LigandPrep Ligand Preparation (DFT Optimization B3LYP/6-31G*) Docking Molecular Docking (AutoDock Vina / Glide) Exhaustiveness: 32 LigandPrep->Docking ProteinPrep Protein Preparation (PDB: 1ENY / 4TZK) Remove Water, Fix Charges GridGen Grid Box Generation (Center: Tyr158/Phe149) ProteinPrep->GridGen GridGen->Docking Validation Validation Phase (Redocking RMSD < 2.0 Å) Docking->Validation Analysis Interaction Analysis (H-Bonds, Hydrophobic, Pi-Stacking) Validation->Analysis Standard Standard Drug (Isoniazid/Triclosan) Standard->Docking

Caption: Validated docking workflow emphasizing DFT ligand optimization and RMSD redocking validation.

Step-by-Step Protocol
  • Ligand Preparation (Crucial Step):

    • Do not use raw 2D structures. The

      
       group induces specific electronic effects.
      
    • Action: Optimize geometry using DFT (Density Functional Theory) at the B3LYP/6-31G* level to ensure the phenoxy ether angle and hydrazide planarity are chemically accurate before docking.

  • Protein Preparation:

    • Source: RCSB PDB (ID: 1ENY or 4TZK for InhA).

    • Cleaning: Remove co-crystallized water molecules unless they bridge the ligand and protein (e.g., conserved waters in kinase active sites).

    • Protonation: Add polar hydrogens (AutoDock Tools) and merge non-polar hydrogens. Assign Gasteiger charges.

  • Grid Box Definition:

    • Center the grid on the co-crystallized ligand of the reference PDB.

    • Dimensions:

      
       Å is typically sufficient. Ensure the hydrophobic "loop" region (residues 190-220 in InhA) is included to accommodate the 
      
      
      
      -phenoxy tail.

Part 3: Comparative Performance Analysis

The table below synthesizes comparative data for 2-[3-(trifluoromethyl)phenoxy]acetohydrazide derivatives against standard inhibitors.

Scenario: Inhibition of M. tuberculosis InhA (PDB: 1ENY).

Compound IDStructure DescriptionBinding Energy (

)
Est.

(

)
Key Interaction: Tyr158Key Interaction: Hydrophobic Pocket
Isoniazid (Ref) Standard Anti-TB Drug-6.1 kcal/mol34.5H-Bond (Indirect)Weak
Triclosan (Ref) Direct InhA Inhibitor-8.4 kcal/mol0.70

-Stacking
Strong (Phe149)
Derivative 1 Unsubstituted Hydrazide-7.8 kcal/mol1.92H-Bond (Donor)Moderate (

interaction)
Derivative 2 Schiff Base (4-NO

Benzyl)
-9.6 kcal/mol 0.09 H-Bond NetworkStrong (

+ Phenyl stacking)
Derivative 3 Cyclized (Oxadiazole)-8.9 kcal/mol0.30Loss of H-BondStrong
Data Interpretation[1][3][4][5][6][7][8][9][10]
  • The "Fluorine Effect": Derivative 2 outperforms Isoniazid significantly. The docking poses typically show the 3-trifluoromethyl group occupying the hydrophobic pocket created by Phe149 and Met199 . This validates the design strategy of adding lipophilic bulk.

  • Linker Importance: The open hydrazide (Derivative 1) often scores lower than the Schiff base (Derivative 2) because the extended conjugation of the Schiff base allows for additional

    
     stacking with the cofactor (NAD+) or aromatic residues.
    

Part 4: Structural Activity Relationship (SAR) Visualization

Understanding why these derivatives work is as important as the score.

SAR_Interaction CF3 3-CF3 Group (Hydrophobic/Lipophilic) Phenoxy Phenoxy Ring (Spacer) CF3->Phenoxy Phe149 Phe149 / Met199 (Hydrophobic Pocket) CF3->Phe149 Halogen/Hydrophobic Interaction Linker Acetohydrazide Linker (-O-CH2-CO-NH-NH-) Phenoxy->Linker Tail Terminal Derivative (Schiff Base/Heterocycle) Linker->Tail Tyr158 Tyr158 / Gly96 (Catalytic H-Bonds) Linker->Tyr158 H-Bond Donor NAD NAD+ Cofactor (Pi-Stacking) Tail->NAD Pi-Pi Stacking

Caption: SAR Map showing the tripartite interaction mode of the derivatives within the InhA active site.

Part 5: Experimental Validation Protocols

Docking is a hypothesis.[1] To publish, you must validate these computational results with wet-lab experiments.

In Vitro Enzymatic Assay (InhA)
  • Principle: Monitor the oxidation of NADH to NAD+ spectrophotometrically at 340 nm.

  • Protocol:

    • Incubate InhA enzyme with the derivative (10-100

      
      ) and substrate (2-trans-enoyl-ACP).
      
    • Initiate reaction with NADH.

    • Validation Metric: A decrease in absorbance decay rate compared to the control indicates inhibition.

    • Correlation: Plot

      
       (Experimental) vs. 
      
      
      
      (Docking). A correlation coefficient (
      
      
      ) > 0.6 suggests the docking model is predictive.
Antimicrobial Susceptibility Testing (Mtb)
  • Method: Alamar Blue Assay (MABA).

  • Relevance: High docking scores must translate to cell permeability. The

    
     group aids this by increasing lipophilicity. If docking is good but MIC is poor, the compound likely cannot penetrate the mycobacterial cell wall.
    

References

  • Al-Wahaibi, L. H., et al. (2023). "Synthesis and molecular docking of novel phenoxyacetohydrazide derivatives as potential urease inhibitors." Journal of Biomolecular Structure and Dynamics.

  • Mohammed, Y. H. I., et al. (2025). "Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic."[3][4] PLoS One, 20(9).[4]

  • Joshi, S. D., et al. (2020). "In silico Docking and 3D-QSAR Studies of Novel N'-substituted-(pyrrolyl-phenoxy) Acetohydrazides as Enoyl-ACP Reductase Antagonists."[5] Indian Journal of Pharmaceutical Education and Research, 54(3s).

  • Panda, S. S., et al. (2025). "Targeting Mycobacterium tuberculosis InhA with Phytochemicals: Insights from Molecular Docking and Dynamics Simulations." Journal of Pure and Applied Microbiology.

  • Nayak, P. S., et al. (2016). "Synthesis & Characterization of 2-(substituted-phenyl)acetohydrazide Analogs... as Potential Analgesic and Anti-Inflammatory Agents."[6] Letters in Drug Design & Discovery, 13(6).

Sources

A Senior Application Scientist's Guide to Synthesis Confirmation of 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide by IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and procedural walkthrough for confirming the synthesis of 2-[3-(trifluoromethyl)phenoxy]acetohydrazide, a molecule of interest in medicinal chemistry, with a primary focus on the utility and interpretation of Infrared (IR) spectroscopy. We will explore the synthesis pathway, the application of IR spectroscopy for reaction monitoring and final product confirmation, and compare this technique with other analytical methods.

The Synthetic Pathway: A Two-Step Approach to 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide

The synthesis of 2-[3-(trifluoromethyl)phenoxy]acetohydrazide can be efficiently achieved through a two-step process. This pathway is both logical and practical for laboratory-scale synthesis.

  • Williamson Ether Synthesis: The first step involves the formation of an ether linkage. 3-(Trifluoromethyl)phenol is deprotonated by a suitable base, such as potassium carbonate, to form a phenoxide. This nucleophilic phenoxide then attacks an electrophilic alkyl halide, in this case, ethyl chloroacetate. This classic SN2 reaction yields the intermediate, ethyl 2-[3-(trifluoromethyl)phenoxy]acetate.

  • Hydrazinolysis: The ester intermediate is then converted to the final hydrazide product. This is achieved by reacting the ester with hydrazine hydrate. The lone pair of electrons on the terminal nitrogen of hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester and ultimately displacing the ethoxy group to form the stable acetohydrazide.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrazinolysis A 3-(Trifluoromethyl)phenol C Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate A->C K2CO3, Acetone, Reflux B Ethyl Chloroacetate B->C E 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide C->E Ethanol, Reflux D Hydrazine Hydrate D->E Vibrational_Modes cluster_NH N-H Stretches cluster_CO C=O Stretch (Amide I) cluster_CF C-F Stretches cluster_COC C-O-C Stretches Molecule 2-[3-(trifluoromethyl)phenoxy]acetohydrazide NH2_stretch ~3310, 3225 cm⁻¹ Molecule->NH2_stretch Hydrazide NH₂ CO_stretch ~1665 cm⁻¹ Molecule->CO_stretch Hydrazide C=O CF3_stretch ~1330, 1160, 1120 cm⁻¹ Molecule->CF3_stretch Trifluoromethyl COC_stretch ~1245, 1060 cm⁻¹ Molecule->COC_stretch Aryl Ether

Caption: Key IR vibrational modes for product confirmation.

Experimental Protocols

Synthesis of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate (Intermediate)

Materials:

  • 3-(Trifluoromethyl)phenol

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

Procedure:

  • To a solution of 3-(trifluoromethyl)phenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or by observing the disappearance of the phenol's O-H stretch in the IR spectrum of reaction aliquots.

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter off the potassium carbonate.

  • Remove the acetone under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Synthesis of 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide (Final Product)

Materials:

  • Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate

  • Hydrazine hydrate (80% or higher)

  • Ethanol

Procedure:

  • Dissolve ethyl 2-[3-(trifluoromethyl)phenoxy]acetate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (3.0 eq) to the solution.

  • Heat the reaction mixture to reflux. Monitor the reaction by TLC or by observing the disappearance of the ester's C=O stretch and the appearance of the hydrazide's characteristic peaks in the IR spectrum.

  • After completion of the reaction (typically 2-4 hours), cool the mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure 2-[3-(trifluoromethyl)phenoxy]acetohydrazide.

IR Spectroscopy Sample Preparation and Analysis

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

Sample Preparation:

  • For reaction monitoring (liquids): A drop of the reaction mixture can be placed between two salt (NaCl or KBr) plates to form a thin film.

  • For solid products: The purified solid can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr powder and pressed into a transparent disk.

Data Acquisition:

  • Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Place the sample in the spectrometer.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Process the spectrum (e.g., baseline correction) as needed.

Comparison with Alternative Analytical Techniques

While IR spectroscopy is an invaluable tool, a comprehensive confirmation of structure relies on a combination of analytical techniques.

TechniqueInformation ProvidedAdvantagesLimitations
IR Spectroscopy Presence of functional groups.Fast, non-destructive, good for reaction monitoring.Does not provide information on molecular weight or the connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Detailed information about the carbon-hydrogen framework, the number and environment of protons and carbons, and the presence of fluorine.Provides unambiguous structural elucidation.More time-consuming, requires more sample, and more expensive instrumentation.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula (with high-resolution MS).Does not provide detailed structural information on its own.
Elemental Analysis Percentage composition of elements (C, H, N).Confirms the empirical and molecular formula.Does not provide structural information.

In a research and development setting, the standard procedure for full characterization would involve obtaining IR, ¹H NMR, ¹³C NMR, and mass spectra, supplemented by elemental analysis for novel compounds.

Conclusion

Infrared spectroscopy serves as a rapid, reliable, and readily accessible first line of analysis for the confirmation of the synthesis of 2-[3-(trifluoromethyl)phenoxy]acetohydrazide. By judiciously monitoring the disappearance of reactant peaks and the appearance of product-specific absorptions, the progress of the synthesis can be efficiently tracked. The final IR spectrum provides a unique fingerprint that, when interpreted correctly, offers strong evidence for the successful formation of the target molecule. While not a standalone technique for complete structural elucidation, its role in routine synthesis confirmation and reaction monitoring is indispensable. For absolute confirmation, it is best practice to use IR spectroscopy in conjunction with NMR and mass spectrometry.

References

  • Stuart, B. H. (2004).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazides. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). 3-(Trifluoromethyl)phenol. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Ethyl chloroacetate. Retrieved from [Link]

  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.
  • Chemistry LibreTexts. (2023, October 30). 18.5: Spectroscopy of Phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Smith, B. C. (1999).
  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.
  • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. I. Hydrazides of Carboxylic Acids. Bulletin of the Chemical Society of Japan, 35(2), 332-337.

Comparative Physicochemical Profiling of Phenoxyacetohydrazide Isomers: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of the Physicochemical Properties of Phenoxyacetohydrazide Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenoxyacetohydrazides (


) represent a privileged scaffold in medicinal chemistry, serving as precursors for antimicrobial, anti-inflammatory, and anticancer agents. For drug development professionals, selecting the optimal substitution pattern—ortho (

), meta (

), or para (

)—is not merely a structural choice but a physicochemical strategy that dictates bioavailability, crystal stability, and synthetic yield.

This guide provides a comparative analysis of these positional isomers, synthesizing experimental data on melting points, lipophilicity (LogP), and spectral characteristics. Our analysis reveals that while para-isomers typically offer superior thermal stability due to crystal packing symmetry, ortho-isomers often present unique solubility profiles driven by steric and electronic "ortho-effects."

Structural Identity & Isomerism

The core pharmacophore consists of a phenoxy ring linked to a hydrazide moiety via a methylene bridge. The physicochemical divergence arises from the position of substituents (e.g.,


, 

,

) on the aromatic ring.
  • Ortho (1,2-substitution): Characterized by high steric hindrance and potential for intramolecular interactions (e.g., H-bonding).

  • Meta (1,3-substitution): Often acts as the "intermediate" regarding electronic effects but can suffer from regioselectivity issues during metabolic degradation.

  • Para (1,4-substitution): Characterized by high molecular symmetry, leading to dense crystal packing and elevated melting points.

Experimental Workflow: Synthesis & Characterization

To ensure the validity of the physicochemical data, a standardized synthesis protocol is required. The following workflow outlines the generation of these isomers from their respective phenols.

Diagram 1: Synthetic Pathway & Logic Flow

SynthesisWorkflow cluster_0 Critical Control Points SubstitutedPhenol Substituted Phenol (o-, m-, or p-) Intermediate Ethyl Phenoxyacetate Intermediate SubstitutedPhenol->Intermediate K2CO3, Acetone Reflux 6-8h (Williamson Ether Synthesis) EthylChloroacetate Ethyl Chloroacetate (Alkylation Agent) EthylChloroacetate->Intermediate Product Phenoxyacetohydrazide Isomer Intermediate->Product NH2NH2·H2O, Ethanol Reflux 3-4h (Hydrazinolysis) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Product

Figure 1: Standardized synthetic route for phenoxyacetohydrazide isomers. The two-step protocol ensures high purity for physicochemical testing.

Comparative Physicochemical Data

The following data aggregates experimental findings for common derivatives (Chloro- and Methyl- substituted phenoxyacetohydrazides).

Table 1: Solid-State and Lipophilic Properties
PropertyOrtho-Isomer (e.g., 2-Cl)Meta-Isomer (e.g., 3-Cl)Para-Isomer (e.g., 4-Cl)Mechanistic Driver
Melting Point (°C) 112 – 115 128 – 130154 – 158 Symmetry: Para isomers pack more efficiently in the crystal lattice, increasing lattice energy and MP.
Solubility (EtOH) HighModerateLowLattice Energy: Lower MP of ortho correlates with lower energy required to break the lattice, enhancing solubility.
LogP (Exp.) ~1.85~1.92~1.95Polarity: Ortho substituents can shield polar groups or induce dipoles that slightly reduce lipophilicity compared to para.
IR

(NH) (cm⁻¹)
3311 (Sharp)32903275H-Bonding: Shifts indicate differences in intermolecular hydrogen bonding networks.

Key Insight: The para-chlorophenoxyacetohydrazide exhibits a melting point nearly 40°C higher than its ortho counterpart. This drastic difference confirms the dominance of symmetry-driven crystal packing forces over simple molecular weight contributions.

Detailed Experimental Protocols

To replicate these findings or synthesize novel derivatives, follow these validated protocols.

Protocol A: Synthesis of Phenoxyacetohydrazide Isomers

Objective: Isolate pure hydrazide for characterization.

  • Esterification: Dissolve 0.01 mol of the appropriate substituted phenol (o-, m-, or p-) in 30 mL dry acetone. Add 0.015 mol anhydrous

    
    .
    
  • Alkylation: Add 0.01 mol ethyl chloroacetate dropwise. Reflux for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up: Filter inorganic salts while hot. Evaporate solvent. The resulting ester (oil or low-melting solid) is used directly.

  • Hydrazinolysis: Dissolve the ester in 20 mL absolute ethanol. Add 0.02 mol hydrazine hydrate (99%).

  • Reflux: Heat at reflux for 3–4 hours. A solid precipitate usually forms upon cooling.

  • Purification: Recrystallize from ethanol.

    • Validation: Check Melting Point against Table 1 ranges.

Protocol B: Lipophilicity Determination (Shake-Flask Method)

Objective: Determine experimental LogP (


).
  • Saturation: Saturate 1-octanol with water and water with 1-octanol for 24 hours.

  • Equilibration: Dissolve 10 mg of the hydrazide isomer in 10 mL of the saturated 1-octanol phase.

  • Partitioning: Add 10 mL of saturated water. Shake mechanically for 4 hours at 25°C.

  • Analysis: Centrifuge to separate phases. Analyze the aqueous phase concentration using UV-Vis spectrophotometry (

    
     ~270-280 nm).
    
  • Calculation:

    
    .
    

Structure-Property Logic & Spectral Analysis

Understanding the "why" behind the data is crucial for rational drug design.

Diagram 2: Structure-Property Relationship (SPR) Logic

SPR_Logic Isomer Isomer Selection Ortho Ortho-Substitution (1,2) Isomer->Ortho Para Para-Substitution (1,4) Isomer->Para Sterics High Steric Hindrance Ortho->Sterics Symmetry High Molecular Symmetry Para->Symmetry Disorder Lattice Disorder Sterics->Disorder Disrupts Packing Packing Efficient Crystal Packing Symmetry->Packing Increases Lattice Energy ResultPara High Melting Point Lower Solubility Packing->ResultPara ResultOrtho Low Melting Point Higher Solubility Disorder->ResultOrtho

Figure 2: Causal relationship between substitution position, molecular packing, and observed physical properties.

Spectral Differentiation (NMR)

Distinguishing isomers requires careful analysis of the aromatic region in


-NMR (DMSO-

):
  • Para-Isomer: Shows a characteristic AA'BB' system (two doublets, integrating to 2H each) around

    
     6.8–7.5 ppm.
    
  • Ortho-Isomer: Shows a complex ABCD multiplet due to the non-equivalence of all four aromatic protons, often with one proton significantly deshielded if H-bonding to the carbonyl occurs.

  • Hydrazide Protons: The

    
     protons typically appear as a broad singlet at 
    
    
    
    9.0–9.5 (NH) and
    
    
    4.0–4.5 (NH2), disappearing upon
    
    
    exchange.

References

  • Synthesis and evaluation of phenoxyacetohydrazide derivatives. PMC (PubMed Central). Available at: [Link]

  • Synthesis, characterization, and BSA binding studies of 2-phenylacetohydrazide derivatives. NIH (National Institutes of Health). Available at: [Link]

  • Experimentally determined and predicted logP values of Hydrazides. ResearchGate. Available at: [Link]

  • Melting point order of ortho, meta, and para isomers. Filo/AskFilo. Available at: [Link]

Assessing the Selectivity of 2-[3-(trifluoromethyl)phenoxy]acetohydrazide: A Comparative Guide for Urease Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Candidate & The Target

2-[3-(trifluoromethyl)phenoxy]acetohydrazide (hereafter referred to as 3-TFPAH ) represents a critical scaffold in the development of non-hydroxamic acid urease inhibitors. While Acetohydroxamic Acid (AHA) remains the FDA-approved standard for treating urease-induced pathologies (e.g., Helicobacter pylori infection, struvite stones), its clinical utility is limited by poor pharmacokinetics and teratogenicity.

3-TFPAH utilizes a phenoxyacetohydrazide pharmacophore. The hydrazide moiety acts as a metal-chelating "warhead" targeting the nickel-centric active site of urease, while the 3-trifluoromethyl (


) group enhances lipophilicity (

), facilitating gastric mucosa penetration—a key limitation of highly polar standards like AHA.

This guide details the experimental framework to validate 3-TFPAH's potency and, crucially, its selectivity against off-target metalloenzymes (Tyrosinase, Carbonic Anhydrase) and serine hydrolases (AChE).

Mechanistic Logic & Comparative Profile

The Chelation Mechanism

Urease is a nickel-dependent metalloenzyme. The primary mechanism of inhibition for hydrazides involves the coordination of the terminal amino group and the carbonyl oxygen to the bi-nickel (


) center, displacing the water molecule required for urea hydrolysis.
Comparative Performance Matrix

The following table contrasts 3-TFPAH with standard inhibitors. Data ranges are synthesized from Structure-Activity Relationship (SAR) studies of phenoxyacetohydrazide derivatives.

Feature3-TFPAH (Candidate) Acetohydroxamic Acid (Standard) Thiourea (Reference)
Primary Target Urease (Jack Bean/ H. pylori)UreaseUrease
Binding Mode Bidentate Chelation (Ni-Ni)Bidentate Chelation (Ni-Ni)Monodentate/Competitive
Potency (

)
Low

M (2.0 – 15.0

M)
Moderate (20 – 100

M)
Low (mM range)
Lipophilicity High (due to

)
Very Low (Hydrophilic)Low
Selectivity Risk Tyrosinase (Cu), AChELow (High specificity)High (General toxicant)
Stability Hydrolytically stableRapid clearanceStable
Mechanism of Action Diagram

The following diagram illustrates the competitive binding mechanism and the structural advantage of the


 moiety.

MOA Urease Urease Active Site (Bi-Nickel Center) Complex Enzyme-Inhibitor Complex (Inactive) Urease->Complex Blocked Hydrolysis Ammonia + CO2 (pH Increase) Urease->Hydrolysis Catalysis Urea Urea (Substrate) Urea->Urease Natural Binding TFPAH 3-TFPAH (Inhibitor) TFPAH->Urease Competitive Chelation CF3 CF3 Group (Membrane Permeability) TFPAH->CF3 Structural Feature Complex->Hydrolysis X

Caption: Competitive inhibition mechanism where 3-TFPAH chelates the Nickel center, preventing Urea hydrolysis.

Experimental Protocol: Assessing Selectivity

To validate 3-TFPAH, you must prove it inhibits Urease (Ni-enzyme) without significantly inhibiting Tyrosinase (Cu-enzyme) or Acetylcholinesterase (Serine hydrolase).

A. Primary Assay: Urease Inhibition (Indophenol Method)

This protocol quantifies the ammonia produced by urea hydrolysis.

Reagents:

  • Enzyme: Jack Bean Urease (JBU), 5 U/mL in phosphate buffer.

  • Substrate: Urea (100 mM).

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4 (Avoid Tris; it chelates metal ions).

  • Reagents: Phenol-hypochlorite reagents (Weatherburn’s mix).

Step-by-Step Workflow:

  • Incubation: Mix 25

    
    L of enzyme + 25 
    
    
    
    L of 3-TFPAH (serial dilutions in DMSO). Incubate at 37°C for 15 mins.
  • Substrate Addition: Add 55

    
    L of Urea (100 mM). Incubate for 15 mins.
    
  • Quenching: Add 45

    
    L of Phenol reagent + 70 
    
    
    
    L of Alkali reagent.
  • Development: Incubate 50 mins at RT for color development (Blue).

  • Measurement: Read Absorbance at 625 nm .

  • Calculation:

    
    .
    
B. Selectivity Counter-Screen: Tyrosinase Inhibition

Hydrazides often cross-react with Tyrosinase due to copper chelation.

Protocol:

  • Enzyme: Mushroom Tyrosinase (0.5 mg/mL).

  • Substrate: L-DOPA (0.5 mM).

  • Workflow: Incubate Enzyme + 3-TFPAH (10 mins). Add L-DOPA.

  • Measurement: Monitor dopachrome formation continuously at 475 nm .

  • Success Criteria:

    
     (Target Selectivity Index > 10).
    
C. Selectivity Counter-Screen: AChE Inhibition (Ellman’s Method)

To ensure the compound does not act as a neurotoxin (common for some hydrazones).

Protocol:

  • Enzyme: Electric eel Acetylcholinesterase.

  • Substrate: Acetylthiocholine iodide (ATChI) + DTNB (Ellman's reagent).

  • Measurement: Read Absorbance at 412 nm (Yellow color of TNB anion).

Screening Workflow Visualization

The following diagram outlines the decision tree for validating 3-TFPAH.

ScreeningWorkflow Start Compound Library (3-TFPAH) Primary Primary Screen (Urease @ 100 µM) Start->Primary Decision1 > 50% Inhibition? Primary->Decision1 IC50 Dose Response (Determine IC50) Decision1->IC50 Yes Discard Discard Decision1->Discard No Selectivity Selectivity Profiling (Tyrosinase & AChE) IC50->Selectivity Tox Cytotoxicity (Fibroblast/HepG2) Selectivity->Tox SI > 10 Selectivity->Discard SI < 10 Lead Validated Lead Tox->Lead Non-Toxic

Caption: Validation pipeline ensuring potency (Urease) and safety (Selectivity/Tox) before lead selection.

Data Interpretation & Causality

When analyzing your results, focus on the Selectivity Index (SI) .[1]



  • If SI < 1: The compound is non-selective and likely acts as a "pan-assay interference compound" (PAINS), possibly by non-specific metal stripping.

  • If SI > 10: The 3-TFPAH scaffold is successfully utilizing the hydrophobic pocket of Urease (via the

    
    -phenoxy group) to gain specificity over Tyrosinase.
    

Why the


 group matters: 
In phenoxyacetohydrazides, the electron-withdrawing nature of the 

group on the meta-position of the phenyl ring alters the

of the hydrazide NH protons. This fine-tunes the electron density available for coordinating with the

ions in Urease, often resulting in tighter binding kinetics compared to unsubstituted analogs.

References

  • Urease Inhibition by Phenoxyacetohydrazides: Discovery of phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies. Journal of Biomolecular Structure and Dynamics, 2023.

  • Standard Protocol (Indophenol Method): Weatherburn, M. W. Phenol-hypochlorite reaction for determination of ammonia. Analytical Chemistry, 1967.

  • Selectivity & Cross-Reactivity (Tyrosinase): Inhibition of urease and tyrosinase by hydrazide derivatives: A comparative study. European Journal of Medicinal Chemistry.

  • Trifluoromethyl Group in Drug Design: The role of the trifluoromethyl group in drug discovery and development. Journal of Medicinal Chemistry.

Sources

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